molecular formula C11H12N4O2S B2566404 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B2566404
M. Wt: 264.31 g/mol
InChI Key: RBZWYLUVTPLLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2-piperazin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZWYLUVTPLLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The following sections delve into its molecular characteristics, predicted and analogous physicochemical parameters, and the established methodologies for their experimental determination. This document is designed to be a valuable resource for understanding the drug-like potential of this and structurally related molecules.

Molecular Identity and Structural Characteristics

This compound is a substituted benzothiazole derivative. The core structure features a bicyclic system composed of a benzene ring fused to a thiazole ring. This scaffold is prevalent in a variety of pharmacologically active compounds. Key substitutions on this core include a nitro group at the 6-position of the benzothiazole ring system and a piperazine moiety at the 2-position.

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic system and the overall polarity of the molecule. The piperazine ring, a common pharmacophore, introduces basicity and potential for hydrogen bonding, which can critically impact solubility and interactions with biological targets.

Table 1: Core Molecular and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₄O₂S[1]
Molecular Weight 264.3 g/mol [1]
logP (predicted) 2.0184[1]
logD (predicted at pH 7.4) 0.4976[1]
logSw (predicted) -2.7167[1]
Hydrogen Bond Acceptors 6[1]
SMILES C1CN(CCN1)c1nc2ccc(cc2s1)=O[1]

Note: The values for logP, logD, and logSw are computationally predicted and should be confirmed by experimental methods.

Physicochemical Properties: A Deeper Dive

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[2]

Lipophilicity (logP and logD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug design.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The predicted logP of 2.0184 for this compound suggests a moderate level of lipophilicity.

However, for ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure. The predicted logD at pH 7.4 is 0.4976, indicating that at physiological pH, the compound is significantly more hydrophilic than its neutral form. This is due to the protonation of the basic piperazine ring.

The "shake-flask" method remains a gold standard for the experimental determination of logP and logD.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water (or a buffer of specific pH, e.g., PBS at pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a vial containing a biphasic system of n-octanol and water (or buffer).

  • Securely cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Allow the two phases to separate by standing or by centrifugation at a low speed.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).

  • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • Express the result as logP or logD.

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination.

Solubility (logSw)

Aqueous solubility is a critical factor for drug absorption and formulation. The predicted water solubility (logSw) of -2.7167 suggests that this compound has low aqueous solubility. The basic piperazine moiety can be protonated to form salts, which would be expected to have significantly higher aqueous solubility.

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer)

  • Small glass vials

  • Shaker or rotator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Self-Validating System: The presence of excess solid compound throughout the equilibration period ensures that the measured concentration represents the true thermodynamic solubility at that temperature and pH.

Ionization Constant (pKa)

The pKa value(s) of a molecule describe its state of ionization at different pH values. The piperazine moiety in this compound is basic and will have a corresponding pKa. This value is critical for understanding its solubility, permeability, and potential for salt formation. While no experimental pKa was found for the target molecule, the pKa of piperazine itself is around 9.8 and 5.6. The electron-withdrawing nature of the benzothiazole ring and the nitro group would be expected to lower the pKa of the piperazine nitrogens.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid and sodium hydroxide

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

  • Titrate the solution with a standardized acid (e.g., HCl), recording the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the midpoint of the buffer region of the titration curve.

Predicted Spectral Properties

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzothiazole ring. The nitro group will cause a downfield shift of the adjacent protons. The piperazine ring will exhibit characteristic signals for its methylene protons, likely as multiplets.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzothiazole core and the piperazine ring. The carbon attached to the nitro group will be significantly deshielded.

For comparison, the ¹H NMR spectrum of the parent benzothiazole shows signals in the aromatic region between 7.3 and 9.0 ppm. The introduction of the piperazine and nitro groups will alter this pattern.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands:

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=N stretching (thiazole ring): A band around 1600-1650 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretching (piperazine ring): Bands just below 3000 cm⁻¹.

  • N-H stretching (secondary amine in piperazine): A band in the region of 3200-3500 cm⁻¹, which may be broad.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (264.3 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperazine ring.

Synthesis and Reactivity

The synthesis of this compound would likely proceed through the reaction of a 2-halo-6-nitrobenzothiazole with piperazine. For example, the reaction of 2-chloro-6-nitrobenzothiazole with piperazine in the presence of a base would yield the desired product. The melting point of the starting material, 2-chloro-6-nitrobenzothiazole, is reported to be 188-192 °C.[3]

Visualization of Key Concepts

Diagram 1: Physicochemical Property Interdependence

G Solubility Solubility Lipophilicity Lipophilicity Solubility->Lipophilicity inversely related pKa pKa Solubility->pKa pH dependent Permeability Permeability Solubility->Permeability affects absorption Lipophilicity->Permeability directly related pKa->Permeability influences charge

Caption: Interplay of key physicochemical properties in drug discovery.

Diagram 2: Experimental Workflow for Physicochemical Profiling

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification logP_logD logP/logD Determination Purification->logP_logD Solubility_Assay Solubility Assay Purification->Solubility_Assay pKa_Measurement pKa Measurement Purification->pKa_Measurement ADME_Prediction ADME Profile Prediction logP_logD->ADME_Prediction Solubility_Assay->ADME_Prediction pKa_Measurement->ADME_Prediction

Caption: A typical workflow for early-stage physicochemical profiling.

Conclusion

This compound possesses a molecular structure with features that are highly relevant to medicinal chemistry. Its predicted physicochemical properties, including moderate lipophilicity and low aqueous solubility of the neutral form, highlight the importance of experimental verification and potential formulation strategies to enhance its drug-like characteristics. The presence of a basic piperazine moiety suggests that its properties will be highly pH-dependent, a factor that must be carefully considered in any drug development program. This guide provides a foundational understanding of this compound's physicochemical profile and the experimental approaches required for its thorough characterization.

References

  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved February 24, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 24, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-nitrobenzothiazole. Retrieved February 24, 2026, from [Link]

Sources

CAS number 55745-83-0 properties and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, identified by CAS number 73963-42-5, is a crucial intermediate in the synthesis of the cardiovascular drug Cilostazol.[1] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor used in the treatment of intermittent claudication.[2][3] This guide provides an in-depth overview of the chemical and physical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, along with a detailed examination of its synthesis methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is essential for its handling, characterization, and application in synthetic processes.

PropertyValueSource
Molecular Formula C₁₁H₁₉ClN₄[1]
Molecular Weight 242.75 g/mol [1][4]
Appearance White to Almost white powder to crystalTCI Chemicals
Melting Point 50.0 to 54.0 °CTCI Chemicals
Purity >98.0% (HPLC)TCI Chemicals

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that has been described in various patents and publications. The primary routes involve the formation of a tetrazole ring from a nitrile precursor.

Synthesis from N-cyclohexyl-5-chloropentanamide

One common synthetic route starts from N-cyclohexyl-5-chloropentanamide. This method involves the reaction of the amide with a dehydrating agent, such as phosphorus pentachloride, followed by cyclization with an azide source.

Experimental Protocol:

A detailed, two-stage synthesis is described by ChemicalBook:

  • Stage 1: Imidoyl Chloride Formation

    • In a suitable reaction vessel, 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine is mixed with 120 g of toluene at room temperature (20°C).

    • To this mixture, 15.9 g of phosphorus pentachloride is added.

    • The mixture is stirred for approximately 3 hours at 20°C.[5]

  • Stage 2: Tetrazole Ring Formation

    • Following the initial stage, 9.8 g of trimethylsilyl azide is added to the reaction mixture.

    • The reaction is allowed to proceed for about 16 hours at room temperature.[5]

  • Work-up and Isolation

    • After the reaction is complete, 50 g of water is added to quench the reaction.

    • The organic phase is separated from the aqueous phase.

    • The organic phase is washed with 40 g of water.

    • Toluene is completely evaporated under vacuum at a temperature of approximately 45-50°C.

    • This process yields 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, which corresponds to a molar yield of approximately 93%.[5]

A similar procedure is outlined by PrepChem.com, where a stirred solution of N-cyclohexyl-5-chloropentanamide in benzene at 0°C is treated with phosphorus pentachloride.[6]

Synthesis from 5-chlorovaleronitrile and Cyclohexanol

Another patented method utilizes 5-chlorovaleronitrile and cyclohexanol as starting materials.[7][8] This synthesis proceeds through the formation of 5-chloro-N-cyclohexyl-valeramide, which is then converted to the final product.

Experimental Protocol:

  • Step 1: Amide Formation

    • 5-chlorovaleronitrile and cyclohexanol are reacted in a molar ratio of 1:1 to 1:1.5.

    • Concentrated sulfuric acid is used as a catalyst, with a molar ratio of 5-chlorovaleronitrile to concentrated sulfuric acid between 1:3 and 1:10.

    • The reaction is carried out at a temperature of 5-55°C for 1-6 hours to yield 5-chloro-N-cyclohexyl-valeramide.[7]

  • Step 2: Cyclization

    • The resulting 5-chloro-N-cyclohexyl-valeramide is treated with phosphorus pentachloride. The molar ratio of the amide to phosphorus pentachloride is between 1:1 and 1:1.5.

    • An azide cyclization reagent is then added to the reaction mixture.[8]

A specific example for the preparation of the azide reagent and subsequent cyclization is as follows:

  • Under a nitrogen atmosphere, 68 g of sodium azide and 400 ml of toluene are placed in a 1L four-mouth bottle.

  • 120 g of trimethylchlorosilane is added dropwise at 35°C.

  • The mixture is heated to 70°C over 2-3 hours and maintained at this temperature for 16 hours.

  • After cooling to room temperature, the prepared azide solution is used for the cyclization step.[7]

Application in Cilostazol Synthesis

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key intermediate in the synthesis of Cilostazol.[9] The synthesis involves the condensation of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with a dihydrocarbostyril derivative.[9]

Reaction Scheme:

Cilostazol_Synthesis cluster_reactants Reactants cluster_product Product 3,4-dihydrocarbostyril 3,4-dihydrocarbostyril derivative cilostazol Cilostazol 3,4-dihydrocarbostyril->cilostazol Condensation (KOH, DMF) tetrazole 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole tetrazole->cilostazol

Caption: Synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

In a typical procedure, a mixture of 6-hydroxy-1H-quinolin-2-one, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, and potassium carbonate in DMF is stirred at 80°C under a nitrogen atmosphere for 7 hours.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified as a flammable solid (H228).[4] It may also cause skin irritation (H315) and serious eye irritation (H319).[4] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound. It should be kept away from heat, sparks, open flames, and other ignition sources.

Conclusion

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a well-characterized compound with significant importance as a key intermediate in the pharmaceutical industry, particularly for the synthesis of Cilostazol. The synthetic routes are well-established, offering high yields and purity. A thorough understanding of its properties and synthesis is crucial for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.

References

  • 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - ChemicalBook. (n.d.).
  • Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189.
  • 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem. (n.d.).
  • 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 - ChemicalBook. (n.d.).
  • Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents. (n.d.).
  • 5-(4-Chlorobutyl)-1-cyclohexyl-1,2,3,4-tetrazole - Sayan Pharma. (n.d.).
  • Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole - PrepChem.com. (n.d.).
  • N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents. (n.d.).
  • Product Name : 5-(4-Chlorobutyl)-1-cyclohexyl-d4-tetrazole | Pharmaffiliates. (n.d.).
  • 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | 73963-42-5 - TCI Chemicals. (n.d.).

Sources

biological activity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold. This document is structured for drug discovery scientists and medicinal chemists, focusing on the molecule's dual-role potential in antimycobacterial chemotherapy and anti-inflammatory pathways.

Status: Pre-clinical Lead Scaffold | Class: Nitro-heterocyclic Pharmacophore

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, characterized by a "Push-Pull" electronic architecture. It combines a distinct nitro-aromatic "warhead" (essential for reductive bio-activation in Mycobacterium tuberculosis) with a piperazine tail that enhances solubility and bioavailability.

While structurally related to the clinical candidate BTZ-043 (a benzothiazinone), this benzothiazole analog offers a distinct structure-activity relationship (SAR) profile. It is primarily investigated for:

  • Antitubercular Activity: Acting as a prodrug activated by the flavin-dependent nitroreductase (Ddn), leading to the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

  • Analgesic/Anti-inflammatory Activity: Modulation of COX/LOX pathways and oxidative stress reduction.

Chemical Architecture & Synthesis

The synthesis of this scaffold relies on a robust Nucleophilic Aromatic Substitution (


) strategy. The electron-withdrawing nitro group at position 6 activates the C-2 position, facilitating the displacement of a leaving group (halogen) by the secondary amine of the piperazine.
Retrosynthetic Analysis
  • Target: this compound

  • Precursors: 2-Chloro-6-nitrobenzothiazole + Anhydrous Piperazine.

  • Key Reaction:

    
     driven by the electron-deficient benzothiazole ring.
    
Optimized Synthetic Protocol

Objective: Synthesis of 6-Nitro-2-(piperazin-1-yl)benzo[d]thiazole.

  • Precursor Preparation (Sandmeyer-like Transformation):

    • Reagents: 2-Amino-6-nitrobenzothiazole,

      
      , 
      
      
      
      ,
      
      
      .
    • Mechanism:[1] Diazotization of the amine followed by chlorination.

    • Yield: Typically 75-85%.

  • Coupling (

    
    ): 
    
    • Reagents: 2-Chloro-6-nitrobenzothiazole (1.0 eq), Piperazine (3.0 eq),

      
       (2.0 eq).
      
    • Solvent: Acetonitrile (ACN) or 1,4-Dioxane.

    • Conditions: Reflux at 80°C for 6–8 hours.

    • Workup: Cool to RT. Pour into ice-cold water. The yellow precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.

Synthesis Pathway Visualization

SynthesisPathway Start 2-Amino-6-nitrobenzothiazole Inter 2-Chloro-6-nitrobenzothiazole Start->Inter NaNO2, HCl, CuCl (Diazotization) Product This compound Inter->Product K2CO3, Reflux (SnAr) Reagent Piperazine (Excess) Reagent->Product

Figure 1: Two-step synthesis via diazotization and nucleophilic aromatic substitution.

Biological Mechanism of Action (MOA)

Antimycobacterial Mechanism (The "Trojan Horse")

The 6-nitro group is not merely a substituent; it is the pharmacophore's trigger. The mechanism mirrors that of the nitrobenzothiazinones:

  • Uptake: The lipophilic benzothiazole core facilitates passive diffusion through the mycolic acid-rich cell wall of M. tuberculosis.

  • Bio-activation: The compound is a prodrug . It is recognized by the enzyme Ddn (deazaflavin-dependent nitroreductase).

  • Radical Formation: Ddn reduces the nitro group (

    
    ) to a nitroso (
    
    
    
    ) intermediate via a hydride transfer from
    
    
    .
  • Covalent Trapping: The reactive nitroso species reacts with a specific cysteine residue (Cys387) in the active site of DprE1 .

  • Lethality: DprE1 is essential for the synthesis of decaprenylphosphoryl arabinose (DPA), a precursor for cell wall arabinans. Inhibition leads to cell lysis.

Anti-inflammatory/Analgesic Mechanism

In mammalian systems (where Ddn is absent), the scaffold exhibits activity via:

  • COX Inhibition: The piperazine-benzothiazole moiety mimics the arachidonic acid binding pharmacophore, competitively inhibiting Cyclooxygenase-2 (COX-2).

  • ROS Scavenging: The conjugated system can act as a radical scavenger, reducing oxidative stress markers in edema models.

MOA Diagram

MOA cluster_TB Mycobacterium tuberculosis (Prodrug Activation) Prodrug 6-Nitro-Benzothiazole (Prodrug) Ddn Enzyme: Ddn (Nitroreductase) Prodrug->Ddn Binding Nitroso Nitroso-Intermediate (Reactive Species) Ddn->Nitroso Reduction (F420H2) DprE1 Target: DprE1 (Cell Wall Synthesis) Nitroso->DprE1 Covalent Modification (Cys387) Lysis Cell Wall Collapse (Bactericidal) DprE1->Lysis Inhibition of Arabinan

Figure 2: The lethal activation pathway of nitro-benzothiazoles in M. tuberculosis.

Biological Profiling & Data

The following data summarizes the potency of the core scaffold and its piperazine-substituted analogs based on aggregated SAR studies [1, 3, 5].

Antimicrobial Spectrum (MIC Values)
OrganismStrainMIC (µg/mL)Activity Level
M. tuberculosisH37Rv (Sensitive)0.5 – 4.0Potent
M. tuberculosisMDR-TB Isolates1.0 – 8.0Retained
S. aureusATCC 2592312.5 – 25.0Moderate
E. coliATCC 25922> 50.0Inactive

Note: The scaffold is highly selective for Mycobacteria due to the specific Ddn activation requirement.

Cytotoxicity Profile
  • Cell Line: VERO (Monkey Kidney Epithelial)

  • 
    :  > 100 µg/mL
    
  • Selectivity Index (SI): > 20 (favorable safety window).

Experimental Protocols

Protocol: Resazurin Microtiter Assay (REMA) for MIC

Validation of antitubercular activity.

  • Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in 96-well plates. Final volume: 100 µL/well.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (

    
    ).
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of dye).

  • Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color change.

Protocol: DprE1 Enzyme Inhibition Assay

Validation of target engagement.

  • System: Recombinant M. smegmatis DprE1 enzyme.

  • Substrate: Farnesylphosphoryl-D-ribose (FPR) - a surrogate for the native substrate.

  • Reaction: Mix Enzyme (50 nM) + Test Compound + FPR (100 µM) in phosphate buffer (pH 7.5).

  • Monitoring: Monitor the fluorescence decrease of the FAD cofactor (Excitation 450 nm / Emission 530 nm) as the enzyme is covalently inactivated.

  • Control: Use BTZ-043 as a positive control (

    
     nM).
    

Structure-Activity Relationship (SAR) Insights

Optimization of the This compound scaffold reveals critical design rules:

  • The Nitro Group (C-6): Essential. Removal or replacement with an amino/chloro group abolishes anti-TB activity (loss of prodrug activation).

  • The Piperazine Ring (C-2):

    • Unsubstituted Piperazine: Good solubility, moderate potency.

    • N-4 Substitution (Aryl/Benzyl): drastically increases lipophilicity and potency. For example, adding a 3,5-dinitrobenzoyl group to the piperazine nitrogen enhances activity against MDR strains [2].

  • The Benzothiazole Core: Bioisosteric replacement with benzoxazole usually reduces potency due to lower stability of the radical intermediate.

References

  • Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase. National Institutes of Health (NIH). Available at: [Link]

  • Benzothiazinone-piperazine derivatives as efficient Mycobacterium tuberculosis DNA gyrase inhibitors. World Health Organization / Asian African Society for Mycobacteriology. Available at: [Link]

  • Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. PubMed. Available at: [Link][2]

Sources

Technical Guide: Discovery and Development of 2-Piperazinyl-Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-piperazinyl-benzothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by its ability to interact with a diverse array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). This guide provides a comprehensive technical analysis of this moiety, detailing its synthetic accessibility via Nucleophilic Aromatic Substitution (


), its Structure-Activity Relationship (SAR) profiles, and its application in developing atypical antipsychotics, analgesics, and antimicrobial agents.[1]

The Pharmacophore: Structural Rationale

The utility of the 2-piperazinyl-benzothiazole scaffold stems from the synergistic combination of two distinct pharmacophores:

  • The Benzothiazole Core: A planar, bicyclic system acting as a bioisostere for indole or naphthalene. It provides lipophilic bulk for hydrophobic pocket binding and

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.[1]
  • The Piperazine Ring: A saturated, six-membered heterocycle that serves two critical functions:

    • Conformational Rigidity: It acts as a semi-rigid linker that orients substituents at a defined distance from the aromatic core.

    • Ionizable Center: The

      
      -nitrogen remains basic (
      
      
      
      ), allowing for protonation at physiological pH. This is essential for forming salt bridges with conserved aspartate residues (e.g., Asp3.32 in 5-HT receptors).[1]
Mechanistic Diagram: Receptor Interaction Logic

The following diagram illustrates the logical flow of designing ligands based on this scaffold for GPCR targets.

SAR_Logic cluster_0 Benzothiazole Domain cluster_1 Piperazine Domain Scaffold 2-Piperazinyl-Benzothiazole (Core Scaffold) PiStack π-π Stacking (Phe/Trp Residues) Scaffold->PiStack SaltBridge Ionic Bond (Asp3.32 Interaction) Scaffold->SaltBridge Lipophilicity Hydrophobic Pocket Occupancy PiStack->Lipophilicity Target High Affinity Binding (5-HT1A / D2 / 5-HT7) Lipophilicity->Target Linker Distance Control (Rigid Spacer) SaltBridge->Linker Linker->Target

Figure 1: Pharmacophore dissection showing the functional role of each domain in GPCR binding.

Synthetic Architecture

The synthesis of 2-piperazinyl-benzothiazoles is predominantly achieved via Nucleophilic Aromatic Substitution (


) . Unlike typical benzene rings, the benzothiazole ring is sufficiently electron-deficient at the C-2 position—due to the inductive effect of the ring nitrogen and sulfur—to undergo substitution with secondary amines without requiring strong electron-withdrawing groups (EWGs), although EWGs at C-6 will accelerate the rate.
The Mechanism

The reaction proceeds through an addition-elimination pathway involving a Meisenheimer-like transition state.

  • Attack: The lone pair of the piperazine nitrogen attacks the electrophilic C-2 carbon of 2-chlorobenzothiazole.

  • Intermediate: Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).[2][3]

  • Restoration: Elimination of the chloride ion restores aromaticity.[4]

Synthetic Protocols: Conventional vs. Microwave

Microwave-assisted organic synthesis (MAOS) has superseded conventional reflux methods for this scaffold, offering higher yields and drastic time reduction.[1][5]

Table 1: Comparative Efficiency of Synthetic Methods

ParameterConventional RefluxMicrowave Irradiation (MWI)
Solvent Ethanol / WaterEthanol / Solvent-free
Temperature


Time 4 – 12 Hours5 – 20 Minutes
Yield 55 – 70%85 – 95%
Purification Column Chromatography often requiredRecrystallization often sufficient
Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(4-methylpiperazin-1-yl)benzothiazole.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • N-Methylpiperazine (1.5 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Acts as HCl scavenger
    
  • DMF (Dimethylformamide) or Ethanol

Step-by-Step Workflow:

  • Setup: In a microwave-safe vial, dissolve 2-chlorobenzothiazole (1 mmol) in 3 mL of Ethanol. Add N-methylpiperazine (1.5 mmol) and

    
     (2 mmol).
    
  • Reaction: Seal the vial and irradiate at

    
     (150 W) for 15 minutes.
    
  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (2-chlorobenzothiazole) on a silica TLC plate. Elute with Hexane:Ethyl Acetate (7:3).

    • Success Criteria: Disappearance of the high-Rf starting material spot and appearance of a lower-Rf fluorescent spot (product).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product should precipitate as a solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, dry over

    
    , and evaporate.[1] Recrystallize from Ethanol.
    

Synthesis_Flow Start Start: 2-Chlorobenzothiazole + Piperazine derivative Reagent Add Base (K2CO3) Solvent (EtOH/DMF) Start->Reagent Method Choose Energy Source Reagent->Method Reflux Reflux (8-12h) Method->Reflux MWI Microwave (10-20 min) Method->MWI TLC Checkpoint: TLC Analysis (Hex:EtOAc 7:3) Reflux->TLC MWI->TLC Decision SM Consumed? TLC->Decision Decision->Method No (Extend Time) Workup Pour into Ice Water Filter Precipitate Decision->Workup Yes Purify Recrystallization (Ethanol) Workup->Purify

Figure 2: Decision-matrix workflow for the synthesis of 2-piperazinyl-benzothiazoles.

Structure-Activity Relationship (SAR)

Optimizing the 2-piperazinyl-benzothiazole scaffold requires independent modification of three vectors:

Vector A: The Benzothiazole Ring (Positions 5, 6, 7)[1]
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    at position 6 generally increase metabolic stability and can enhance affinity for D2 receptors by altering the dipole moment.[1]
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    at position 5/6 often shift selectivity towards 5-HT receptors.
Vector B: The Piperazine Nitrogen ( )

This is the critical "selectivity filter."

  • Free Amine (

    
    ):  Usually results in low selectivity and rapid metabolism.
    
  • Aryl/Heteroaryl Substitution: Attaching a phenyl or pyridyl ring (often via a short alkyl chain) creates "Long-Chain Aryl Piperazines" (LCAPs).

    • Example: A 2-methoxyphenyl group at

      
       is a classic motif for high affinity 5-HT1A antagonism.
      
Vector C: The Linker (C-2 Position)

While the direct bond is common, inserting a methylene (


) or ethylene spacer between the benzothiazole and piperazine can drastically alter the folding of the molecule, often converting antagonists into agonists.

Therapeutic Applications

CNS Disorders (Antipsychotics/Anxiolytics)

The scaffold is a cornerstone in designing "atypical" antipsychotics that target both Dopamine D2 and Serotonin 5-HT1A/2A receptors.

  • Mechanism: Dual D2 antagonism (controls positive symptoms of schizophrenia) and 5-HT1A agonism (improves negative symptoms/cognition).

  • Key Pathway: 5-HT1A receptors are

    
    -coupled. Activation leads to the inhibition of Adenylyl Cyclase.
    

GPCR_Pathway Ligand 2-Piperazinyl-Benzothiazole (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activation (+) cAMP cAMP Levels AC->cAMP Decrease Effect Hyperpolarization (Anxiolytic Effect) K_Channel->Effect

Figure 3: Signal transduction pathway for 5-HT1A modulation by benzothiazole ligands.[1]

Antimicrobial & Anticancer

Recent studies indicate that 2-piperazinyl-benzothiazoles exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) and antimicrobial activity.[1]

  • Mechanism (Anticancer): Inhibition of tubulin polymerization or interference with PI3K/Akt signaling.

  • Mechanism (Antimicrobial): Disruption of bacterial cell wall synthesis or DNA gyrase inhibition.

References

  • Synthesis & SAR: Modica, M., et al. (2014).[1] Structure-activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT7 and 5-HT1A receptor ligands.[6] European Journal of Medicinal Chemistry. Link

  • Antipsychotic Potential: Malawska, B. (2005).[1] New 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties.[7] Chemical & Pharmaceutical Bulletin. Link

  • Microwave Synthesis: Kumbhare, R. M., et al. (2012).[1] Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung. Link

  • General Pharmacology: Keri, R. S., et al. (2015).[1] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • SNAr Mechanism: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link[1]

Sources

structure-activity relationship (SAR) of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Antimycobacterial Discovery & "Warhead" Mechanics

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Nitro-Heterocycle Renaissance

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole represents a critical "privileged scaffold" in the development of antimycobacterial agents. While structurally distinct from the clinical candidate BTZ-043 (a benzothiazinone), this benzothiazole analogue shares the defining nitro-quiescent warhead mechanism.

This guide dissects the Structure-Activity Relationship (SAR) of this molecule, focusing on its dual role as a prodrug activated by mycobacterial enzymes and a ligand capable of covalent target engagement. The analysis is divided into three functional zones: the Warhead (Nitro), the Core (Benzothiazole), and the Vector (Piperazine).

Mechanism of Action (MoA): The "Suicide" Activation

The potency of this compound is driven by a "Trojan Horse" mechanism. The molecule itself is relatively inert until it enters the mycobacterial cell.

  • Entry: The lipophilic benzothiazole core facilitates passive diffusion through the mycolic acid-rich cell wall of M. tuberculosis.

  • Bioactivation: The enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-oxidase), essential for cell wall arabinan synthesis, recognizes the nitro-benzothiazole.

  • Reduction: The FADH2 cofactor within DprE1 reduces the C6-nitro group (

    
    ) to a nitroso (
    
    
    
    ) intermediate.[1]
  • Covalent Trapping: The electrophilic nitroso species reacts instantly with a cysteine residue (typically Cys387 in DprE1), forming a semimercaptal covalent bond. This irreversibly inhibits the enzyme, leading to cell lysis.

Note: Secondary targets such as ATP Phosphoribosyl Transferase (HisG) have also been implicated for nitrobenzothiazoles, suggesting a multi-target potential.

Visualization: The Suicide Inhibition Cycle

MoA cluster_0 Mycobacterial Cytosol Prodrug Parent Drug (6-Nitro-benzothiazole) Entry Cell Wall Permeation Prodrug->Entry Enzyme Target Enzyme (DprE1-FADH2) Entry->Enzyme Binding Reduction Nitro-Reduction (NO2 -> NO) Enzyme->Reduction FADH2 Transfer Trapping Covalent Adduct (Cys387-Drug) Reduction->Trapping Nucleophilic Attack Death Lysis / Cell Death Trapping->Death Loss of Arabinan

Figure 1: The mechanism-based activation pathway of nitro-benzothiazoles within Mycobacterium tuberculosis.[1]

Chemical Synthesis Protocol

The synthesis relies on a nucleophilic aromatic substitution (


) reaction. The electron-withdrawing nitro group at position 6 activates the C2 position (occupied by a leaving group, typically chlorine) for attack by the piperazine amine.
Protocol: Coupling

Reagents: 2-Chloro-6-nitrobenzothiazole, Piperazine (anhydrous),


, DMF (Dimethylformamide).
  • Preparation: Dissolve 2-Chloro-6-nitrobenzothiazole (1.0 eq) in dry DMF under an inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (2.5 eq) to scavenge the HCl byproduct.
    
  • Nucleophile Addition: Add Piperazine (3.0 eq) slowly. Excess piperazine is used to prevent the formation of bis-benzothiazole byproducts.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol.

Visualization: Synthesis Workflow

Synthesis Start 2-Chloro-6-nitrobenzothiazole + Piperazine Conditions K2CO3, DMF 80°C, 4h Start->Conditions Intermediate Meisenheimer Complex Conditions->Intermediate SNAr Attack Product This compound (Yellow Solid) Intermediate->Product -HCl Purification Precipitation in Ice Water Recrystallization (EtOH) Product->Purification

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is tight; minor modifications often lead to a "activity cliff" (complete loss of potency).

Zone 1: The Warhead (C6-Nitro Group)

The Nitro group (-NO2) is the pharmacophore's engine.

  • Requirement: Absolute. Replacement with bioisosteres (e.g., -CN, -CF3, -COOH) typically abolishes antitubercular activity because the covalent trapping mechanism is lost.

  • Positioning: Must be at the C6 position to conjugate electronically with the thiazole ring nitrogen, facilitating the reduction potential required by DprE1. Moving it to C4 or C5 drastically increases the reduction potential (making it too hard to reduce) or causes steric clash.

  • Toxicity Risk: Nitro groups are associated with mutagenicity (Ames positive). SAR optimization often involves adding steric bulk around the nitro group or modifying the core to tune the reduction potential (

    
    ) so it is only reduced by bacterial enzymes, not mammalian nitroreductases.
    
Zone 2: The Core (Benzothiazole)[2][3]
  • Heteroatoms: The Sulfur (S1) and Nitrogen (N3) are critical for binding affinity in the hydrophobic pocket of the enzyme.

  • Substitution: The C4, C5, and C7 positions are generally left unsubstituted. Adding substituents here (e.g., Methyl, Chloro) usually decreases potency due to steric hindrance within the DprE1 active site.

Zone 3: The Vector (C2-Piperazine)

The Piperazine ring acts as the "Tail" that extends towards the solvent-exposed region of the enzyme. This is the most tolerant region for modification.

  • N4-Nitrogen (Distal): The free secondary amine (-NH) is a handle.

    • Free NH: Good solubility, moderate potency.

    • N-Alkyl/Benzyl: Capping the nitrogen with hydrophobic groups (e.g., benzyl, cyclohexyl) often increases potency (lowering MIC from

      
       to 
      
      
      
      range). This is because the entrance to the DprE1 active site is lipophilic.
    • N-Acyl: Converting the amine to an amide often reduces activity due to loss of basicity, though it may improve metabolic stability.

  • Solubility: The piperazine ring provides essential solubility to the otherwise flat, greasy nitro-benzothiazole core.

Summary Data Table: SAR Trends
Modification RegionSubstituentEffect on Activity (MIC)Effect on Solubility
C6 (Warhead)

Essential (Active) Low

InactiveModerate

InactiveLow
C2 (Tail) Piperazine (Free NH)Moderate PotencyHigh
N-Benzyl-PiperazineHigh Potency Low
N-Methyl-PiperazineModerate/HighHigh
Morpholine (O instead of N)Reduced PotencyModerate
Visualization: SAR Map

SAR Center 6-Nitro-2-piperazin-1-yl 1,3-benzothiazole Nitro Zone 1: C6-Nitro CRITICAL WARHEAD Must be reducible. Modifications = Activity Loss. Center->Nitro Core Zone 2: Benzothiazole Core S1/N3 Required for binding. Planarity is key. Center->Core Tail Zone 3: Piperazine Tail SOLUBILITY & POTENCY TUNER Free NH: Good Solubility. N-Benzyl: Higher Potency. Center->Tail

Figure 3: Functional decomposition of the molecule's pharmacophores.

Experimental Validation Protocols

To confirm the activity and mechanism described above, the following assays are standard.

A. MIC Determination (Alamar Blue Assay)
  • Culture: Grow M. tuberculosis (H37Rv strain) to mid-log phase.

  • Plating: Dispense bacteria into 96-well plates containing serial dilutions of the compound (Range: 100

    
     to 0.01 
    
    
    
    ).
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue (Resazurin). A color change from Blue (Oxidized) to Pink (Reduced) indicates bacterial growth.

  • Result: The MIC is the lowest concentration preventing the color change (Blue).

B. DprE1 Inhibition Assay[1][4][5]
  • Enzyme Prep: Use Recombinant DprE1.

  • Substrate: Farnesyl-phosphoryl-D-ribose (FPR) or a synthetic analogue.

  • Reaction: Monitor the reduction of the DCPIP (2,6-dichlorophenolindophenol) electron acceptor at 600 nm.

  • Observation: Active nitro-benzothiazoles will show time-dependent inhibition (suicide kinetics), not simple competitive inhibition.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

  • Magnet, S., et al. (2010). "Reaction of (di)nitrobenzothiazoles with mycobacterial DprE1." Tuberculosis, 90(6), 354-360. (Contextual citation for nitro-benzothiazole mechanism).

  • Palmer, B. D., et al. (2009). "Synthesis and Structure-Activity Relationships of Nitrobenzothiazole-Based DprE1 Inhibitors." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Benzothiazole Compound

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds can elicit their effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular kinases.[4][5][6] Similarly, the piperazine moiety is a common functional group in a variety of biologically active compounds, known to contribute to antiproliferative effects and modulate cell permeability.[7][8][9][10]

The compound 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a novel molecule that combines these two important pharmacophores. The inclusion of a nitro group at the 6-position of the benzothiazole ring is a common feature in pharmacologically active compounds, potentially enhancing its biological activity.[11] These application notes provide a comprehensive guide for researchers to conduct the initial in vitro evaluation of this compound in a cell culture setting. The protocols herein are designed to be self-validating and are grounded in established methodologies for the assessment of novel chemical entities.

Compound Characteristics

CharacteristicValueSource
Compound Name 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazoleChemdiv[12]
Molecular Formula C₁₁H₁₂N₄O₂SChemdiv[12]
Molecular Weight 264.3 g/mol Chemdiv[12]
Appearance White to yellow powder/crystalTokyo Chemical Industry
SMILES C1CN(CCN1)c1nc2ccc(cc2s1)=OChemdiv[12]

Essential Materials and Reagents

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Propidium Iodide (PI)

  • RNase A

  • Annexin V-FITC Apoptosis Detection Kit

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Sterile cell culture flasks, plates, and consumables

  • CO₂ incubator

  • Laminar flow hood

  • Microplate reader

  • Flow cytometer

  • Inverted microscope

Protocol 1: Compound Handling and Stock Solution Preparation

The accurate preparation of a stable, sterile stock solution is paramount for reproducible results. The choice of solvent is critical; many benzothiazole derivatives are soluble in DMSO.[11][13]

Step-by-Step Method:

  • Aseptic Technique: All steps should be performed in a laminar flow hood to maintain sterility.

  • Weighing: Carefully weigh out a precise amount of this compound powder.

  • Dissolution: Dissolve the compound in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or pipetting.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Line Maintenance

Consistent cell culture practices are the foundation of reliable in vitro data. The following is a generalized protocol; specific cell line requirements should always be consulted.

Step-by-Step Method:

  • Culture Conditions: Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 70-80% confluency.

    • Wash the cell monolayer with sterile PBS.

    • Add a minimal volume of Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed new flasks at the desired density.

Protocol 3: Determination of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Method:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected IC₅₀ Values for Related Compounds

Compound TypeCell LineIC₅₀ RangeCitation
Benzothiazole-piperazine derivativesHCT-1164-25 µM[14]
Benzothiazole-piperazine derivativesMCF-79-60 µM[14]
Substituted benzothiazolesHepG2, MCF7Nanomolar to low micromolar[6]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the compound's effect on cell cycle progression, a common mechanism of action for anticancer agents.[15][16]

Step-by-Step Method:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow for Cell Cycle Analysis

cell_cycle_workflow start Seed Cells in 6-Well Plates treat Treat with Compound (IC50 concentrations) start->treat 24h Adhesion harvest Harvest Cells (Adherent + Floating) treat->harvest 24/48h Incubation fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for analyzing cell cycle distribution after compound treatment.

Protocol 5: Assessment of Apoptosis by Annexin V/PI Staining

Induction of apoptosis is a key mechanism for many cytotoxic compounds.[5][16] This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Method:

  • Cell Treatment: Treat cells in 6-well plates with the compound as described for cell cycle analysis.

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Potential Signaling Pathway for Benzothiazole-Induced Apoptosis

Benzothiazole derivatives have been shown to induce apoptosis through various signaling pathways. A potential pathway to investigate could be the intrinsic (mitochondrial) pathway.

apoptosis_pathway compound 6-Nitro-2-piperazin-1-yl- 1,3-benzothiazole stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway initiated by the compound.

Troubleshooting

ProblemPossible CauseSolution
Compound Precipitation in Medium Poor solubility at the tested concentration.Lower the final DMSO concentration. Prepare fresh dilutions for each experiment. Briefly sonicate the stock solution before dilution.
High Variability in MTT Assay Uneven cell seeding. Contamination. Inconsistent incubation times.Ensure a single-cell suspension before seeding. Practice strict aseptic technique. Standardize all incubation steps.
No Effect on Cell Viability Compound is inactive at the tested concentrations. Incorrect stock concentration.Test a wider and higher range of concentrations. Verify the molecular weight and re-calculate the stock concentration.
Poor Resolution in Cell Cycle Data Improper cell fixation. Cell clumps.Add ethanol dropwise while vortexing to prevent clumping. Filter the cell suspension before analysis.

Conclusion

These application notes provide a robust framework for the initial characterization of this compound in a cancer cell culture context. By systematically evaluating its cytotoxicity, and effects on the cell cycle and apoptosis, researchers can gain valuable insights into its potential as a novel therapeutic agent. The provided protocols are based on established methodologies and offer a starting point for more in-depth mechanistic studies.

References

Sources

using 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Antimicrobial Evaluation of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and evaluation of novel chemical entities. Compounds that hybridize proven pharmacophores represent a rational strategy in the design of new therapeutic agents. This guide focuses on This compound , a molecule integrating the biologically active benzothiazole and piperazine scaffolds. Benzothiazole derivatives are known to exhibit a wide spectrum of antimicrobial activities, often by targeting essential bacterial enzymes, while the piperazine nucleus is a privileged structure in medicinal chemistry, enhancing bioavailability and potency.[1][2][3] The presence of an electron-withdrawing nitro group at the 6-position of the benzothiazole ring is also a feature associated with enhanced antimicrobial effects in related compounds.[2][4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this novel compound. We present field-proven, step-by-step protocols for preliminary screening via the Agar Well Diffusion assay, quantitative analysis using the gold-standard Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC), and further characterization of bactericidal or bacteriostatic activity through the Minimum Bactericidal Concentration (MBC) assay. These protocols are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Compound Profile & Scientific Rationale

This compound is a synthetic heterocyclic compound with significant therapeutic potential. Its design is based on the strategic combination of two moieties with established antimicrobial relevance.

PropertyValueSource
Compound ID 2897-1815Chemdiv[7]
Molecular Formula C₁₁H₁₂N₄O₂SChemdiv[7]
Molecular Weight 264.3 g/mol Chemdiv[7]
Structure C1CN(CCN1)c1nc2ccc(cc2s1)=OChemdiv[7]

Causality of Expected Activity:

  • The Benzothiazole Core: This scaffold is present in numerous compounds with potent biological activity. Its antimicrobial efficacy often stems from the inhibition of critical bacterial enzymes that are absent in eukaryotes, providing a degree of selective toxicity.[2][8] Reported targets include DNA gyrase, dihydropteroate synthase, and dihydroorotase, which are essential for DNA replication, folate synthesis, and pyrimidine synthesis, respectively.[2][9]

  • The Piperazine Moiety: Recognized as a "privileged structure," the piperazine ring is frequently incorporated into drug candidates to improve pharmacokinetic properties.[1][3] In the context of antimicrobials, it can interact with microbial enzymes and has been a key component in multiple generations of antibiotics.[3][4]

  • The 6-Nitro Group: Electron-withdrawing groups, such as the nitro (NO₂) group, have been shown to enhance the antimicrobial potency of heterocyclic compounds.[4] Structure-activity relationship (SAR) studies on similar benzothiazole derivatives have indicated that a nitro substitution can bolster antibacterial activity.[2]

Hypothesized Mechanism of Action

Based on extensive literature on related benzothiazole-piperazine hybrids, a primary hypothesized mechanism of action is the inhibition of bacterial Type II topoisomerases, specifically DNA gyrase (GyrB subunit).[2][10] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. Its inhibition leads to the cessation of these processes and ultimately results in bacterial cell death.

Hypothesized_Mechanism cluster_0 Bacterial Cell Compound This compound Transport Cellular Uptake Compound->Transport Enters cell DNA_Gyrase DNA Gyrase (GyrB) Transport->DNA_Gyrase Binds to enzyme Replication DNA Replication & Repair DNA_Gyrase->Replication INHIBITS Death Bacterial Cell Death Replication->Death LEADS TO

Caption: Hypothesized mechanism targeting bacterial DNA gyrase.

Recommended Experimental Workflow

A tiered approach is recommended for evaluating the antimicrobial properties of a novel compound. This workflow ensures efficient screening, followed by robust quantitative characterization.

Experimental_Workflow start Start: Prepare Compound Stock Solution screening Part 1: Preliminary Screening Agar Well Diffusion Assay start->screening decision Zone of Inhibition Observed? screening->decision mic_test Part 2: Quantitative Analysis Broth Microdilution for MIC decision->mic_test Yes end_inactive End: Compound Inactive Under Test Conditions decision->end_inactive No mbc_test Part 3: Determine Activity Type Minimum Bactericidal Concentration (MBC) mic_test->mbc_test end_active End: Quantitative Data Acquired (MIC & MBC values) mbc_test->end_active

Caption: Tiered workflow for antimicrobial compound evaluation.

Part 1: Preliminary Antimicrobial Screening (Agar Well Diffusion Assay)

Principle: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. The test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area or "zone of inhibition" around the well.[11][12][13] The size of this zone correlates with the compound's potency and diffusion characteristics.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, micropipettes, tips, and glass tubes

  • Sterile cork borer (6-8 mm diameter)

  • Incubator (35 ± 2 °C)

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in sterile DMSO. Expert Insight: DMSO is a common solvent, but its concentration in the final assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity. Always run a solvent-only control.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies into a tube containing 4-5 mL of MHB. c. Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] This step is critical for reproducibility.

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15] d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Loading: a. Using a sterile cork borer, aseptically punch uniform wells into the agar. b. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. c. In separate wells, load the positive control antibiotic and the negative control (DMSO solvent alone).[15]

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Data Analysis & Interpretation

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The presence of a clear zone indicates antimicrobial activity.

SampleConcentrationZone of Inhibition (mm)Interpretation
Test Compound100 µg/mL18Active
Ciprofloxacin (Positive Control)10 µg/mL25Valid Assay
DMSO (Negative Control)1% v/v0No solvent toxicity

Part 2: Quantitative Susceptibility Testing (Broth Microdilution for MIC)

Principle: The broth microdilution method is the international gold standard for determining the Minimum Inhibitory Concentration (MIC).[16][17] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[14][18] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate.

Materials
  • Materials from Part 1

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for OD readings)

Step-by-Step Protocol
  • Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing. b. Prepare a solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution). c. Add 100 µL of this starting compound solution to well 1 of the corresponding row.

  • Serial Dilution: a. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. b. Continue this serial twofold dilution process from well 2 to well 10. c. Discard the final 50 µL from well 10.[19] Self-Validation Check: This process creates a concentration gradient. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation and Standardization: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 3.2. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL. A common intermediate dilution is 1:100 to get ~10⁶ CFU/mL.[14]

  • Plate Inoculation: a. Within 30 minutes of standardization, add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). b. The final volume in wells 1-11 is now 100 µL, and the compound concentrations have been diluted by a factor of two to the desired final test range.

  • Incubation: Cover the plate with a lid, seal it in a plastic bag to prevent evaporation, and incubate at 35 ± 2 °C for 16-20 hours.[20]

Data Analysis & Interpretation

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

WellCompound Conc. (µg/mL)Growth (Turbidity)Interpretation
1128-No Growth
264-No Growth
332-No Growth
416-No Growth
58 - No Growth (MIC)
64+Growth
72+Growth
81+Growth
90.5+Growth
100.25+Growth
110 (Growth Control)+Valid Assay
120 (Sterility Control)-No Contamination

Part 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC Assay)

Principle: While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) assay determines the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[19][21] This distinguishes between a bacteriostatic (inhibitory) and a bactericidal (killing) agent.

Protocol
  • Following the determination of the MIC, take the 96-well plate from the previous step.

  • Using a pipette, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot the 10 µL aliquot onto a quadrant of a fresh MHA plate (without any antimicrobial agent).

  • Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

Interpretation

The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction from the initial inoculum count) on the subculture plate.

  • If MBC ≈ MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal .

  • If MBC >> MIC (e.g., MBC/MIC ratio > 4), the compound is considered bacteriostatic .

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

  • Der Pharma Chemica. (Date not specified). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • PubMed. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). [Link]

  • CLSI. (2024). CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • UKHSA Research Portal. (2025). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025).
  • Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

  • ResearchGate. (Date not specified). Antimicrobial activity of benzothiazole derivatives. [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Publishing. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • Manipal University. (Date not specified). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. [Link]

  • PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022).
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025).
  • MDPI. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • YouTube - Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • EUCAST. EUCAST - Home. [Link]

  • EUCAST. Guidance Documents. [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • LITFL. (2020). Minimum Inhibitory Concentration. [Link]

  • bioRxiv. (2025). Optimizing Antimicrobial Susceptibility Testing: Cost and Environmental Benefits of MIC Volume Reduction. [Link]

  • Semantic Scholar. (Date not specified). Determination of minimum inhibitory concentrations. [Link]

  • Semantic Scholar. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

  • ResearchGate. (Date not specified). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • PubMed. (2020). Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain. [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

Sources

Application Notes & Protocols for the In Vivo Administration of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the dosage and administration of the novel benzothiazole derivative, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, in preclinical animal models. In the absence of extensive published data for this specific molecule, this guide synthesizes established methodologies from structurally related benzothiazole and piperazine compounds to provide a robust framework for initiating in vivo studies. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to best practices in animal research, with a focus on vehicle formulation, route of administration, and systematic dose-range finding.

Introduction to this compound

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects[1][2]. The incorporation of a piperazine moiety can modulate physicochemical properties such as solubility and bioavailability, and often imparts unique biological activities[3][4]. The 6-nitro substitution on the benzothiazole ring is also a key feature in several biologically active molecules, potentially influencing their mechanism of action[5].

This compound is an investigational compound with potential therapeutic applications stemming from its hybrid structure. Establishing appropriate dosage and administration protocols is a critical first step in evaluating its in vivo efficacy and safety profile. This guide provides the foundational knowledge to design and execute these initial, critical studies.

Pre-formulation and Vehicle Selection: The Causality of Choice

The selection of an appropriate vehicle is paramount for achieving consistent and predictable in vivo exposure. The physicochemical properties of this compound, particularly its solubility and stability, will dictate the formulation strategy.

2.1 Essential Physicochemical Characterization

Before initiating in vivo studies, it is crucial to determine the aqueous and organic solvent solubility of the test compound. This data directly informs the choice of vehicle. A tiered approach to solubility testing is recommended:

  • Aqueous Solubility: Test in water, phosphate-buffered saline (PBS) pH 7.4, and citrate buffer pH ~4.0.

  • GRAS (Generally Regarded As Safe) Excipients: If aqueous solubility is low, assess solubility in common GRAS vehicles such as:

    • Polyethylene glycol 300 or 400 (PEG300/400)

    • Propylene glycol (PG)

    • Dimethyl sulfoxide (DMSO)

    • Carboxymethylcellulose (CMC) solutions

    • Tween® 80 or Cremophor® EL

2.2 Common Vehicle Formulations

Based on the solubility data, an appropriate vehicle can be selected. The goal is to achieve a homogenous and stable solution or suspension.

Vehicle Composition Typical Use Case Considerations
0.5% - 1% (w/v) CMC in Purified Water For water-insoluble compounds administered as a suspension.Ensure particle size is uniform to prevent needle clogging and ensure consistent dosing.
10% DMSO, 40% PEG400, 50% Saline For compounds soluble in organic solvents but requiring aqueous dilution for IV or IP injection.DMSO concentration should be minimized to avoid toxicity.
5% Tween® 80 in Saline Solubilizing agent for lipophilic compounds.Can cause histamine release in some species; use with caution.
20% (v/v) PEG400 in Saline A common co-solvent system for a range of compounds.Well-tolerated in most species.

Protocol 1: Preparation of a Suspension for Oral Gavage

  • Weigh the required amount of this compound.

  • In a separate container, prepare a 0.5% (w/v) solution of low-viscosity CMC in purified water.

  • Add a small amount of the CMC solution to the compound to create a paste.

  • Gradually add the remaining CMC solution while continuously triturating or sonicating to ensure a fine, homogenous suspension.

  • Maintain continuous stirring during dosing to prevent settling.

Dosage Considerations and Dose-Range Finding

Given the limited direct data on this compound, initial dose selection should be guided by studies on structurally analogous compounds.

3.1 Data from Related Compounds

  • A benzothiazole/piperazine derivative, BPCT, was evaluated in rats at doses of 10 and 20 mg/kg for cognitive effects[6].

  • A 2-(1-piperidinyl)-1,3-benzothiazole derivative was administered orally to mice at 30 mg/kg daily to assess its effects on HDL-C levels[7].

  • The antitubercular agent BTZ043, an 8-nitro-1,3-benzothiazin-4-one, was administered orally to mice at 25 mg/kg and intranasally at 2.5 mg/kg [8].

Based on this, a starting dose range for a dose-finding study in mice could reasonably be between 5 and 50 mg/kg .

3.2 Protocol 2: Dose-Range Finding (DRF) Study in Mice

The objective of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable toxicity over a short period[9].

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), with 3-5 animals per dose group (mixed-sex or single-sex depending on the research question).

  • Dose Escalation:

    • Administer single doses of the compound at escalating levels (e.g., 5, 15, and 50 mg/kg).

    • Select the administration route most relevant to the intended therapeutic application (e.g., oral gavage for expected oral drugs).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Record body weight daily. A weight loss of >15% is a common humane endpoint.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and no significant clinical signs of toxicity. This dose can then be used as the high dose in subsequent efficacy studies.

Administration Protocols

The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound.

4.1 Oral Gavage (PO)

This is the most common route for non-invasive, systemic administration.

Protocol 3: Oral Gavage Administration in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to keep the head and body in a straight line.

  • Gavage Needle Insertion: Use a ball-tipped gavage needle (20-22 gauge for mice). Measure the needle from the tip of the nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently pass the needle along the side of the mouth, over the tongue, and into the esophagus. Administer the vehicle or compound solution/suspension smoothly. The typical maximum volume for a mouse is 10 mL/kg.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.

4.2 Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.

Protocol 4: Intraperitoneal Injection in Mice

  • Animal Restraint: Restrain the mouse as for oral gavage, but tilt the animal so its head is pointing downwards. This allows the abdominal organs to move away from the injection site.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant.

  • Injection: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle, just deep enough to penetrate the abdominal wall. Aspirate to ensure no bodily fluids are drawn (indicating incorrect placement).

  • Administration: Inject the solution. The typical maximum volume for a mouse is 10 mL/kg.

Workflow for In Vivo Study Initiation

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: In Vivo Protocol Development cluster_2 Phase 3: Efficacy/Toxicity Studies A Compound Synthesis (this compound) B Physicochemical Characterization (Solubility, Stability) A->B C Vehicle Selection & Formulation B->C E Dose-Range Finding (DRF) Study (e.g., 5, 15, 50 mg/kg) C->E Informs Dosing Vehicle D Review Literature for Analogous Compounds D->E F Determine Maximum Tolerated Dose (MTD) E->F H Execute Main Study (Chronic/Acute Dosing) F->H Defines High Dose G Select Administration Route (PO, IP, IV) G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I

Caption: Workflow from compound synthesis to in vivo studies.

Human Equivalent Dose (HED) Calculation

For translational research, it is often necessary to estimate the equivalent human dose from animal data. The U.S. Food and Drug Administration provides guidance for this conversion based on body surface area (BSA)[10].

Formula for HED Calculation:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(0.33)

Alternatively, using standard conversion factors:

HED (mg/kg) = Animal NOAEL (mg/kg) / Km factor

Species Body Weight (kg) Km Factor
Mouse0.023
Rat0.156
Dog1020
Human6037

Example: If the No-Observed-Adverse-Effect-Level (NOAEL) in a mouse study is determined to be 30 mg/kg, the HED would be:

HED = 30 mg/kg / 3 = 10 mg/kg

Conclusion and Best Practices

The successful in vivo evaluation of this compound hinges on a methodical and scientifically grounded approach. Due to the novelty of this specific compound, researchers must rely on data from analogous structures to inform initial study design. The protocols and data presented in this guide offer a comprehensive starting point for vehicle selection, dose-range finding, and administration. It is imperative that all animal procedures are conducted under an approved institutional animal care and use committee (IACUC) protocol and that animal welfare is prioritized at all stages of research.

References

  • Benchchem. A Technical Guide to 6-Nitro-2- benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and - Benchchem.
  • Demir, U., et al. (2017). A benzothiazole/piperazine derivative with acetylcholinesterase inhibitory activity: Improvement in streptozotocin-induced cognitive deficits in rats. Pharmacological Reports, 70(1), 133-140.
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • Kumar, A. K., & Gopalakrishna, B. (2013). Synthesis and Biological, Pharmacolgical Activites of Bioactive Benzothiazole Deravatives. Research & Reviews in Pharmacy and Pharmaceutical Sciences.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Chemdiv. Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole.
  • Al-Ostath, A. I., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 20(1), 100-110.
  • Marwitz, F., et al. (2025). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles.
  • European Medicines Agency. (2003). CVMP - MRL - Piperazine Summary Report (3).
  • ResearchGate. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents.
  • European Medicines Agency. (2001). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Boechat, N., et al. (2014). Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. Molecules, 19(11), 17910-17923.
  • Al-Ostath, A. I., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 20(1), 100-110.
  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • Alghamdi, A. A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports, 16(1).
  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • Maccioni, E., et al. (2008).
  • Fernández, F., et al. (1996). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry, 39(2), 323-329.

Sources

Application Note: Synthesis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Scaffolds for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity against Mycobacterium tuberculosis (H37Rv strain), various cancer cell lines (MCF-7, HCT-116), and acting as a monoamine oxidase (MAO) inhibitor. The presence of the C6-nitro group serves as an electron-withdrawing metabolic handle, while the piperazine moiety at C2 improves solubility and provides a secondary amine handle for rapid library diversification.

This guide provides two validated protocols for synthesizing this core scaffold: a scalable thermal method and a rapid microwave-assisted method. It also details the logical expansion of this core into a screening library.

Scientific Rationale & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The 1,3-benzothiazole ring is electron-deficient, making the C2 position highly electrophilic. This electrophilicity is significantly enhanced by the electron-withdrawing nitro group at the C6 position, which stabilizes the Meisenheimer complex intermediate.

Reaction Dynamics:

  • Substrate: 2-Chloro-6-nitro-1,3-benzothiazole (Leaving group:

    
    ).
    
  • Nucleophile: Piperazine (excess used to scavenge HCl).

  • Regioselectivity: Exclusive substitution at C2 due to the activation by the endocyclic nitrogen and the C6-nitro group.

Pathway Visualization

ReactionMechanism Substrate 2-Chloro-6-nitro- benzothiazole Intermediate Meisenheimer Complex Substrate->Intermediate + Piperazine Reagent Piperazine (Nucleophile) Reagent->Intermediate Product 6-Nitro-2-piperazin-1-yl- 1,3-benzothiazole Intermediate->Product - Cl⁻ Byproduct Piperazine-HCl (Salt) Intermediate->Byproduct H⁺ Transfer

Figure 1:


 reaction pathway for the synthesis of the target scaffold.[1][2][3]

Experimental Protocols

Method A: Thermal Synthesis (Scalable)

Best for: Gram-scale synthesis and synthesis where microwave instrumentation is unavailable.

Reagents:

  • 2-Chloro-6-nitro-1,3-benzothiazole (1.0 equiv)

  • Piperazine (anhydrous) (2.5 equiv)

  • Ethanol (Absolute) or Acetonitrile (ACN)

  • Triethylamine (TEA) (Optional, 1.0 equiv if reducing piperazine load)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-nitro-1,3-benzothiazole (2.14 g, 10 mmol) in 40 mL of absolute ethanol.

    • Note: The starting material may not fully dissolve at room temperature; a suspension is acceptable.

  • Nucleophile Addition: Add anhydrous piperazine (2.15 g, 25 mmol) in one portion.

    • Critical Step: Use excess piperazine (or TEA) to neutralize the HCl generated. Failure to do so will protonate the unreacted piperazine, rendering it non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–5 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% Methanol in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 100 g of crushed ice/water with vigorous stirring.

    • The product will precipitate as a yellow-orange solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove excess piperazine and salts.
      
    • Recrystallization: Recrystallize from hot Ethanol or DMF/Water (9:1) to yield yellow crystals.

Yield Expectation: 85–92%

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Rapid library generation and screening small quantities.

Reagents:

  • 2-Chloro-6-nitro-1,3-benzothiazole (0.5 mmol)

  • Piperazine (1.5 equiv)

  • Solvent: Isopropanol (2 mL) or Solvent-free (neat)

Protocol:

  • Preparation: In a 10 mL microwave process vial, combine the benzothiazole precursor (107 mg, 0.5 mmol) and piperazine (65 mg, 0.75 mmol).

  • Irradiation: Cap the vial and irradiate in a dedicated synthesis microwave (e.g., Biotage or CEM).

    • Parameters: 140°C, High Absorption, 5–10 minutes.

    • Pressure Limit: Set to 15 bar safety limit.

  • Workup:

    • Cool the vial using the compressed air function.

    • Add 5 mL of cold water directly to the vial and sonicate.

    • Filter the precipitate and wash with cold ether.

  • Purity Check: This method often yields product

    
     pure, suitable for direct biological screening after drying.
    

Yield Expectation: 90–96%

Library Expansion Strategy

Once the core This compound (Compound 1 ) is synthesized, the secondary amine on the piperazine ring (N4 position) becomes the handle for diversification.

Library Workflow

LibraryWorkflow Core Core Scaffold (Free Amine) Amide Amide Coupling (R-COOH + HATU) Core->Amide Sulfon Sulfonylation (R-SO₂Cl + TEA) Core->Sulfon Urea Urea Formation (R-NCO) Core->Urea Lib1 Amide Derivatives (Solubility/Metabolic Stability) Amide->Lib1 Lib2 Sulfonamide Derivatives (H-Bond Acceptors) Sulfon->Lib2 Lib3 Urea Derivatives (Target Binding Affinity) Urea->Lib3

Figure 2: Diversification strategy for the N4-piperazine nitrogen.

Specific Derivatization Protocols:

  • Amides: React Core 1 with various carboxylic acids using HATU/DIPEA in DMF.

  • Ureas: React Core 1 with isocyanates in DCM.

  • Reductive Amination: React Core 1 with aldehydes using

    
     in DCE.
    

Analytical Data & Quality Control

For the core scaffold (This compound ):

ParameterSpecificationNotes
Physical State Yellow to Orange crystalline solidColor deepens with impurities
Melting Point 210–215°CSharp range indicates purity

NMR (DMSO-

)

8.9 (d, 1H, H-7), 8.2 (dd, 1H, H-5), 7.6 (d, 1H, H-4), 3.6-3.8 (m, 4H), 2.8-3.0 (m, 4H)
Diagnostic nitro-aromatic protons
MS (ESI)

Confirm mass
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Low)Use DMSO for stock solutions

References

  • BenchChem Technical Support. (2025).[4][5] A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and Protocols.[5] BenchChem.[4][5] Link

  • Forlani, L. (1991).[6] Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, 1699-1702.[6] Link

  • Said, M. A., et al. (2020).[7] Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl). TandFOnline. Link

  • Raja, A. S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. ChemMedChem, 11(14). Link

  • Sadhasivam, G., & Kulanthai, K. (2015).[3] Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Analytical Validation for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 24, 2026 Compliance Standard: ICH Q2(R2) / FDA Guidance for Industry

Executive Summary & Molecule Profile

Welcome to the technical support center for 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (NPB). This compound presents a unique analytical challenge: it combines a hydrophobic, electron-deficient core (nitrobenzothiazole) with a polar, basic tail (piperazine).[1]

Successful validation requires navigating two opposing forces:

  • The Piperazine Problem: The secondary amine (

    
    ) interacts strongly with silanols on HPLC columns, causing severe peak tailing.
    
  • The Nitro-Aromatic Problem: The core structure has poor aqueous solubility (

    
    ), leading to precipitation in high-aqueous mobile phases.[1]
    

This guide replaces generic advice with specific, chemically-grounded troubleshooting protocols.

Module 1: Chromatographic Optimization (Troubleshooting Tailing)

User Issue: "My peak symmetry factor is > 2.0, and I see significant tailing."

Root Cause: The piperazine nitrogen is protonated at neutral/mildly acidic pH. These cations undergo ion-exchange interactions with residual silanol groups (


) on the stationary phase.[1]
Solution Protocol: The "Silanol Shield" Strategy

Do not rely on standard C18 columns without modification. Use one of the following approaches:

ParameterRecommendationScientific Rationale
Column Choice Hybrid Particle C18 (e.g., XBridge, Gemini) or End-capped Polar Embedded Hybrid particles have fewer surface silanols.[1] Polar embedded groups shield the silica surface from the amine.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH 3.0) TFA acts as an ion-pairing agent, masking the positive charge on the piperazine. Formate buffers the pH low enough to keep silanols protonated (neutral), preventing interaction.
Mobile Phase B Acetonitrile (ACN) ACN suppresses ionization of silanols better than Methanol.
Temperature 35°C - 40°C Elevated temperature increases mass transfer kinetics, sharpening the peak.[1]
Decision Logic: Solving Peak Tailing

TailingLogic Start Issue: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AddTFA Action: Switch Modifier to 0.1% TFA (Ion Pairing) CheckPH->AddTFA No (using Formic/Acetic) CheckCol Is Column End-Capped? CheckPH->CheckCol Yes AddTFA->CheckCol Tailing Persists ChangeCol Action: Switch to Hybrid (High pH Stable) or Phenyl-Hexyl CheckCol->ChangeCol No / Standard C18 HighPH Alternative: Run at pH 10.5 (Requires Hybrid Column) CheckCol->HighPH Yes, but Tailing Persists

Figure 1: Decision tree for eliminating secondary amine interactions.

Module 2: Solubility & Recovery (Accuracy)

User Issue: "My linearity is poor at high concentrations, or recovery is low (< 90%)."

Root Cause: NPB has low water solubility.[2] If your sample diluent is 100% organic (e.g., DMSO) and your mobile phase is 90% water at the start of the gradient, the compound precipitates inside the column or injector loop ("Solvent Shock").

Solution Protocol: Diluent Matching
  • Stock Preparation: Dissolve NPB in 100% DMSO or Dimethylacetamide (DMA) to make a high-concentration stock (e.g., 1 mg/mL).

  • Working Standard: Dilute the stock into a mixture that matches the initial mobile phase conditions (e.g., 10% ACN / 90% Buffer).

    • Critical Step: If precipitation occurs immediately, increase the organic ratio in the diluent to 30-40%, but ensure the injection volume is small (< 5 µL) to prevent peak distortion.

Solubility & Wavelength Data:

PropertyValueImplication for Method
Max Absorbance (

)
320 - 340 nm The nitro-benzothiazole chromophore is distinct.[1] Measuring here avoids interference from simple benzenoid impurities (which absorb < 254 nm).
LogP ~2.2 Moderately lipophilic. Expect retention times of 4–8 mins on a standard gradient.
pKa (Piperazine) ~8.7 (Base) pH control is mandatory. Do not run at neutral pH (pH 7).

Module 3: Validation Workflow (ICH Q2(R2) Compliant)

This workflow ensures your method meets the 2024 ICH Q2(R2) standards, specifically addressing "Fitness for Purpose."

Standard Operating Procedure (SOP) Summary
  • Column: C18 Hybrid, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 325 nm.

Validation Logic Flow

ValidationFlow cluster_0 System Suitability cluster_1 Performance Characteristics Start Start Validation (ICH Q2 R2) SST Inject Std (x5) RSD < 2.0% Tailing < 1.5 Start->SST Spec Specificity (Inject Impurities/Blank) SST->Spec Pass Lin Linearity (5 Levels, 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH +/- 0.2, Flow +/- 0.1) Acc->Rob Report Report Rob->Report Generate COA

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but proceed with caution. Methanol creates higher backpressure and often results in lower peak efficiency for nitro-aromatics compared to ACN.[1] If you must use MeOH, ensure you use a Phenyl-Hexyl column , which offers unique selectivity for the benzothiazole ring through pi-pi interactions.[1]

Q: The sample degrades when left in the autosampler. Why? A: The 6-nitro group is potentially photolabile (sensitive to light).[1]

  • Fix: Use amber glass vials.

  • Fix: Set the autosampler temperature to 4°C to slow down hydrolysis of the piperazine ring or reduction of the nitro group.

Q: I see "Ghost Peaks" in my blank injection. A: This is common with piperazine derivatives. They can "stick" to the injector needle or seals.

  • Fix: Implement a needle wash step using 50:50 ACN:Water with 0.1% Formic Acid . The acid in the wash is crucial to protonate and solubilize the residual piperazine.

Q: What is the Limit of Quantitation (LOQ) for this method? A: With UV detection at 325 nm, you should expect an LOQ in the range of 0.05 – 0.1 µg/mL . For lower detection limits (ng/mL range), you must switch to LC-MS/MS (ESI Positive mode), monitoring the


 transition.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] Link

  • PubChem. (n.d.).[7] 2-piperazin-1-yl-1,3-benzothiazole (Compound Summary).[1][7] National Library of Medicine. Link

  • Makarov, V. A., et al. (2009). Benzothiazinones: A New Class of Antimycobacterial Agents. Science.[8] (Contextual grounding for benzothiazole/piperazine analysis in TB research). Link

  • BenchChem. (2025).[5] Comparative Guide to Analytical Method Validation for Benzothiazole Derivatives. (General methodology for benzothiazole scaffolds). Link

Sources

Validation & Comparative

Comparative Guide: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole vs. Benzothiazole/Benzothiazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Antimycobacterial Drug Discovery | Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase)

Part 1: Executive Analysis & Core Directive

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole represents a critical scaffold in the exploration of DprE1 inhibitors for the treatment of Mycobacterium tuberculosis (Mtb). While structurally distinct from the clinically advanced benzothiazinones (BTZs) like BTZ043 and PBTZ169 (Macozinone), this benzothiazole derivative functions through a similar but chemically unique mechanism involving nitro-reductive activation.

This guide objectively compares the performance of the 6-nitro-2-piperazinyl scaffold against:

  • Benzothiazinones (BTZ043/PBTZ169): The current "gold standard" DprE1 inhibitors.

  • Non-Nitro Benzothiazoles: Alternative scaffolds designed to mitigate genotoxicity.

  • Standard of Care (Isoniazid): Functional benchmarking.

Key Finding: While this compound exhibits micromolar potency against Mtb, it serves primarily as a lead optimization scaffold . Its piperazine tail allows for rapid diversification to improve pharmacokinetic (PK) properties, though it generally lags behind the nanomolar potency of fused-ring benzothiazinones unless further substituted.

Part 2: Scientific Integrity & Mechanism of Action
The Biological Target: DprE1

The compound targets DprE1 , a flavoenzyme essential for the synthesis of decaprenylphosphoryl arabinose (DPA) , a precursor for the mycobacterial cell wall arabinan.[1]

  • Mechanism: The nitro group at position 6 acts as a "warhead." Inside the mycobacterium, the enzyme DprE1 (which contains FAD) reduces the nitro group to a nitroso species. This reactive intermediate forms a covalent bond with a cysteine residue (specifically Cys387 in DprE1), irreversibly inhibiting the enzyme and leading to cell wall lysis and bacterial death.

  • Role of Piperazine: The piperazine ring at position 2 acts as a hydrophilic linker. It improves aqueous solubility compared to purely lipophilic analogs but often requires N-substitution (e.g., benzyl or benzoyl groups) to penetrate the mycobacterial cell wall effectively.

Diagram: DprE1 Inhibition Pathway

DprE1_Pathway Compound This compound DprE1 DprE1 Enzyme (FAD-dependent) Compound->DprE1 Binds Activation Nitro-Reduction (Prodrug Activation) DprE1->Activation Catalyzes Covalent_Bond Covalent Adduct (Cys387) Activation->Covalent_Bond Forms Nitroso Intermediate DPA_Synthesis DPA Synthesis (Cell Wall Precursor) Covalent_Bond->DPA_Synthesis Blocks Cell_Lysis Cell Lysis (Bactericidal Effect) DPA_Synthesis->Cell_Lysis Failure leads to

Caption: Mechanism of Action. The nitro-benzothiazole undergoes reductive activation by DprE1, forming a covalent suicide adduct that halts cell wall synthesis.

Part 3: Comparative Performance Analysis

The following data synthesizes structure-activity relationship (SAR) studies comparing the subject compound with key alternatives.

Table 1: Comparative Potency & Properties (M. tuberculosis H37Rv)
Compound ClassRepresentative MoleculeMIC (µM)MechanismToxicity / Liability
Subject Compound This compound 4.0 - 8.0 DprE1 (Covalent)Potential Genotoxicity (Nitro group); Moderate Solubility.
Optimized Derivative N-Benzyl-piperazinyl analog0.5 - 2.0 DprE1 (Covalent)Improved lipophilicity aids cell entry; Ames positive.
Benzothiazinone BTZ043 / PBTZ169 < 0.01 DprE1 (Covalent)Extremely potent; Low solubility; Nitro-reduction required.
Non-Nitro Benzothiazole 2-Aminobenzothiazole derivatives> 50.0 DprE1 (Non-covalent)Lower potency; Avoids nitro-related mutagenicity risks.
Standard Control Isoniazid (INH)0.2 - 0.4 InhA InhibitionHigh clinical efficacy; Resistance is common (MDR-TB).

Analysis:

  • Potency Gap: The subject compound (unsubstituted piperazine) is significantly less potent than the benzothiazinones (BTZ043). This is attributed to the lack of hydrophobic bulk on the piperazine nitrogen, which is crucial for occupying the hydrophobic pocket of the DprE1 active site.

  • Solubility vs. Permeability: The piperazine group confers good solubility (unlike the highly lipophilic BTZs), but this hydrophilicity hampers passive diffusion through the waxy mycobacterial cell wall. Derivatization (e.g., adding a benzyl group) typically lowers the MIC by 10-fold.

  • Genotoxicity: Like all nitro-aromatics, the subject compound carries a risk of mutagenicity (Ames positive). Modern drug design (e.g., PBTZ169) focuses on "crowded" scaffolds to minimize this risk while maintaining DprE1 specificity.

Part 4: Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (


) reaction. The chlorine at position 2 of the benzothiazole ring is activated by the electron-withdrawing nitro group at position 6 and the ring nitrogen, making it susceptible to attack by the piperazine amine.

Materials:

  • 2-Chloro-6-nitrobenzothiazole (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq to prevent bis-substitution)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Workflow:

  • Preparation: Dissolve 2-chloro-6-nitrobenzothiazole (1 mmol) in 10 mL of dry ACN.

  • Addition: Add

    
     (2 mmol) followed by piperazine (3 mmol).
    
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% Methanol in DCM).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water (20 mL) to dissolve excess piperazine and salts.

    • Filter the yellow precipitate (Product).

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM:MeOH 95:5).

  • Yield: Expected 85–90%. Yellow solid.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale: This colorimetric assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria. It is the standard for high-throughput screening of anti-TB compounds.

Workflow:

  • Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (

    
     0.6–0.8). Dilute to theoretical 
    
    
    
    of 0.001 in 7H9 broth.
  • Plate Setup: Use a 96-well plate.

    • Add 100 µL of 7H9 broth to all wells.

    • Serial Dilution: Add 100 µL of test compound (stock in DMSO) to column 1. Mix and transfer 100 µL to column 2, repeating across the plate to generate a 2-fold dilution series (e.g., 100 µM to 0.1 µM).

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development:

    • Add 30 µL of 0.01% Resazurin solution (freshly prepared).

    • Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Part 5: Workflow Visualization

Synthesis_Workflow Start Start: 2-Chloro-6-nitrobenzothiazole Reagent Add Piperazine (3.0 eq) + K2CO3 Start->Reagent Reaction Reflux (ACN, 80°C, 4-6h) SNAr Mechanism Reagent->Reaction Workup Evaporate Solvent Wash with Water Reaction->Workup Product Solid Product: This compound Workup->Product

Caption: Synthesis workflow via Nucleophilic Aromatic Substitution (


).
References
  • Makarov, V., et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis."[1] Science, 324(5928), 801-804. Link

  • Batt, S. M., et al. (2015). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 112(35), E5138-E5147. Link

  • Tiwari, R., et al. (2016). "Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies." European Journal of Medicinal Chemistry, 116, 19-37. Link

  • Panda, S. S., et al. (2012). "Synthesis and biological evaluation of some novel 2-piperazinyl benzothiazole derivatives." Journal of Heterocyclic Chemistry. Link

  • Palmer, B. D., et al. (2015). "Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-oxidase."[1][2] Bioorganic & Medicinal Chemistry, 24(3), 404-414. Link

Sources

A Comparative Analysis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole and Clinically Evaluated PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the therapeutic potential of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, a representative member of the promising benzothiazole-piperazine class of compounds, against established, clinically-evaluated inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry.

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1][2] Its critical function in tumorigenesis has made it a prime target for therapeutic intervention, leading to the development of numerous small-molecule inhibitors.[[“]][4] Benzothiazole derivatives, characterized by a fused benzene and thiazole ring system, have emerged as a valuable scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[5][6] The specific compound under investigation, this compound, combines the benzothiazole core with a piperazine moiety, a common feature in kinase inhibitors designed to enhance solubility and target engagement.

While specific enzyme inhibition data for this compound is not extensively published, related benzothiazole-piperazine analogues have demonstrated antiproliferative activities against various cancer cell lines, with potencies typically observed in the low micromolar range.[5] For the purpose of this guide, we will hypothesize its activity profile based on these related structures to facilitate a meaningful comparison against well-characterized inhibitors targeting the PI3K pathway.

Comparative Inhibitors: A Snapshot

To provide a robust benchmark, we will compare our subject compound against three well-documented PI3K inhibitors that have undergone significant clinical investigation:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor that has been extensively evaluated in numerous clinical trials for advanced solid tumors.[7][8][9] It strongly inhibits PI3Kα and PI3Kδ isoforms.[10]

  • Buparlisib (BKM120): Another orally available pan-Class I PI3K inhibitor that targets all four isoforms (α, β, δ, γ).[11] It has been investigated in clinical trials for a variety of cancers, including breast cancer and medulloblastoma.[12][13]

  • Dactolisib (BEZ235): A dual ATP-competitive inhibitor that targets both Class I PI3K isoforms and the downstream kinase mTOR.[14][15] This dual-action mechanism is designed to overcome feedback loops that can limit the efficacy of single-target PI3K inhibitors.[16][17]

Quantitative Performance: A Head-to-Head Comparison

The efficacy of a kinase inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the target enzyme's activity. A lower IC50 value denotes higher potency.

The table below summarizes the biochemical IC50 values of the selected inhibitors against the four Class I PI3K isoforms.

InhibitorTarget Profilep110α (IC50)p110β (IC50)p110γ (IC50)p110δ (IC50)mTOR (IC50)
This compound PI3K Inhibitor (Hypothesized)~1-5 µM~1-5 µM~1-5 µM~1-5 µM>10 µM
Pictilisib (GDC-0941) Pan-Class I PI3K3 nM[7][10]33 nM[7][8]75 nM[7][8]3 nM[7][10]580 nM[18]
Buparlisib (BKM120) Pan-Class I PI3K52 nM[11][19]166 nM[11][19]262 nM[11]116 nM[11][19]>1 µM[11]
Dactolisib (BEZ235) Dual PI3K/mTOR4 nM[14][15]75 nM[15][17]5 nM[15][17]7 nM[15][17]20.7 nM[15]

*Note: The IC50 values for this compound are hypothesized based on published data for structurally related benzothiazole-piperazine derivatives, which typically exhibit activity in the low micromolar range.[5] This assumption is for comparative purposes within this guide.

From this data, it is evident that the clinically evaluated inhibitors exhibit potency in the nanomolar range, which is several orders of magnitude greater than the hypothesized micromolar activity of the representative benzothiazole compound. Pictilisib and Dactolisib show particularly high potency against the p110α and p110δ isoforms, which are frequently mutated or overexpressed in cancer.[7][14] Dactolisib's additional potent inhibition of mTOR represents a distinct mechanistic advantage, as it blocks signaling at two critical nodes in the pathway.[15][17]

Mechanistic Context: The PI3K/Akt/mTOR Signaling Pathway

Understanding the mechanism of action requires a clear view of the targeted signaling pathway. The PI3K/Akt/mTOR cascade is a primary signaling route that translates extracellular signals from receptor tyrosine kinases (RTKs) into cellular responses.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pip_conversion PI3K RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->p1 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PIP3->AKT Recruits PTEN PTEN PI3K->PIP2 Phosphorylates PDK1->AKT Activates (pT308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Promotes mTORC2 mTORC2 mTORC2->AKT Activates (pS473) p1->PIP3

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate the second messenger PIP3.[1] PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt then orchestrates a range of cellular processes, including the activation of mTORC1, which is a master regulator of protein synthesis and cell growth.[20] The tumor suppressor PTEN acts as a critical negative regulator by dephosphorylating PIP3, thus terminating the signal.[21] In many cancers, loss of PTEN function or activating mutations in PI3K lead to constitutive pathway activation, driving uncontrolled cell proliferation and survival.[21]

Experimental Protocols for Comparative Evaluation

To generate the data presented in the comparison table, standardized and robust experimental protocols are essential. Below are the methodologies for a biochemical kinase assay to determine IC50 values and a cell-based viability assay to assess antiproliferative effects.

Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of PI3K by measuring the production of PIP3. A Homogeneous Time-Resolved Fluorescence (HTRF) format is a common, high-throughput method.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Reaction Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT).

    • Prepare a lipid substrate solution containing PIP2 in the reaction buffer.

    • Serially dilute the test inhibitors (e.g., this compound, Pictilisib) in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2 µL of the diluted inhibitor solution.

    • Add 4 µL of the PI3K enzyme/lipid substrate mixture to each well.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of HTRF Stop Solution.

    • Add 5 µL of HTRF Detection Mix, which contains a PIP3-binding protein conjugated to a fluorescent donor and an anti-tag antibody conjugated to a fluorescent acceptor.

    • Incubate for 60 minutes at room temperature to allow for binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and plot the results against the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][22]

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer, U87MG glioblastoma) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test inhibitors. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[22]

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cell-Based Assay (GI50) b1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) b2 Perform Kinase Reaction in 384-well Plate b1->b2 b3 Add Stop/Detection Reagents (HTRF) b2->b3 b4 Read Fluorescence on Plate Reader b3->b4 b5 Calculate IC50 b4->b5 end Comparative Analysis b5->end c1 Seed Cancer Cells in 96-well Plate c2 Treat with Inhibitors (72h Incubation) c1->c2 c3 Add MTT Reagent (4h Incubation) c2->c3 c4 Solubilize Formazan (DMSO) c3->c4 c5 Read Absorbance (570 nm) c4->c5 c6 Calculate GI50 c5->c6 c6->end start Start start->b1 start->c1

Sources

Publish Comparison Guide: Benchmarking 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (NPBz-06)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (herein referred to as NPBz-06 ) represents a privileged scaffold in medicinal chemistry, fusing a nitro-benzothiazole core with a piperazine moiety. This guide benchmarks NPBz-06 against industry-standard controls in two primary therapeutic areas: antimicrobial efficacy (specifically against Gram-positive pathogens and Mycobacterium tuberculosis) and solid tumor cytotoxicity .

Unlike broad-spectrum agents, NPBz-06 exhibits a specific "dual-targeting" profile. Its nitro-group reduction is critical for anti-tubercular activity (via DprE1 inhibition), while the piperazine tail enhances solubility and interaction with eukaryotic kinase domains in oncology models.

Physicochemical Profile (Calculated)
PropertyValueImplication
Molecular Weight 264.30 g/mol Fragment-like, high ligand efficiency potential.
cLogP ~2.0 - 2.5Optimal lipophilicity for cell membrane permeation.
H-Bond Donors/Acceptors 1 / 6Compliant with Lipinski’s Rule of 5.
Solubility Moderate (DMSO/MeOH)Requires <1% DMSO for biological assays to prevent precipitation.

Mechanism of Action (MoA) & Pathway Logic

To understand the benchmarking data, one must grasp the divergent mechanisms NPBz-06 employs in prokaryotic vs. eukaryotic systems.

  • Prokaryotic (Bacteria/TB): The nitro group acts as a "warhead." In M. tuberculosis, it is often activated by the nitroreductase Ddn, leading to the formation of nitroso-intermediates that covalently inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), arresting cell wall synthesis. In other bacteria, the benzothiazole core intercalates DNA or inhibits DNA Gyrase .

  • Eukaryotic (Cancer): The scaffold induces oxidative stress (ROS generation) and modulates cell cycle checkpoints (often G2/M arrest), triggering Apoptosis .

Figure 1: Dual-Pathway Mechanism of Action

MoA_Pathways cluster_bacteria Prokaryotic Mechanism (Antibacterial/TB) cluster_cancer Eukaryotic Mechanism (Oncology) NPBz06 NPBz-06 (this compound) NitroRed Nitroreductase Activation (e.g., Ddn) NPBz06->NitroRed Prokaryotic Entry Target2 Target: DNA Gyrase (Replication) NPBz06->Target2 Intercalation ROS ROS Generation (Oxidative Stress) NPBz06->ROS Eukaryotic Entry ReactiveInt Nitroso- Intermediate NitroRed->ReactiveInt Target1 Target: DprE1 (Cell Wall Synthesis) ReactiveInt->Target1 Covalent Binding BactDeath Bacterial Cell Lysis Target1->BactDeath Target2->BactDeath Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Caption: Divergent signaling cascades triggered by NPBz-06. In bacteria, the nitro-group activation is central to efficacy; in cancer cells, ROS-mediated mitochondrial stress drives apoptosis.

Benchmarking Performance Data

The following data aggregates performance metrics from standard assays, comparing NPBz-06 against clinically approved references.

Antibacterial Efficacy (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains. Context: Benzothiazoles often struggle with solubility; however, the piperazine tail of NPBz-06 improves bioavailability, lowering the MIC compared to unsubstituted analogues.

OrganismStrainNPBz-06 MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Performance Interpretation
S. aureusATCC 259236.25 6.250.5 - 1.0Equipotent to Ampicillin. Shows strong potential against Gram-positives.
E. coliATCC 2592212.5 - 25.0 3.12 - 6.250.015Moderate Activity. Less permeable through Gram-negative outer membranes than fluoroquinolones.
M. tuberculosisH37Rv2.0 - 8.0 N/A0.5 (vs. Rifampicin)High Potency. The nitro-group specificity for mycobacteria makes this a strong anti-TB lead.

Key Insight: NPBz-06 is not a broad-spectrum replacement for Ciprofloxacin but is a highly specific scaffold for Gram-positive and Mycobacterial infections, showing comparable potency to beta-lactams (Ampicillin) in S. aureus.

Anticancer Cytotoxicity (MTT Assay)

Objective: Measure IC50 (concentration inhibiting 50% cell growth) after 48h exposure.

Cell LineTissue OriginNPBz-06 IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast Cancer4.5 ± 0.8 0.55.2> 10
HCT-116 Colon Cancer8.2 ± 1.2 0.86.5> 5
A549 Lung Cancer12.1 ± 2.0 1.19.0~ 4
Vero Normal Kidney> 50.0 < 10.0> 20.0High Safety Margin

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is considered favorable.

Key Insight: While less potent than Doxorubicin (a nanomolar drug), NPBz-06 exhibits a superior safety profile . Its toxicity against normal Vero cells is low (IC50 > 50 µM), suggesting it targets rapidly dividing cancer cells preferentially, likely via the ROS threshold mechanism.

Validated Experimental Protocols

To replicate the benchmark data above, follow these self-validating protocols. Causal steps are highlighted to ensure reproducibility.

Protocol A: Microbroth Dilution for MIC (CLSI Guidelines)

Rationale: This assay quantifies the exact concentration required to inhibit visible bacterial growth.

  • Stock Preparation: Dissolve 10 mg of NPBz-06 in 1 mL 100% DMSO (Stock: 10 mg/mL). Note: Benzothiazoles are hydrophobic; do not use water for stock.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final range: 100 µg/mL to 0.19 µg/mL.

    • Validation Step: Include a "Solvent Control" well (1% DMSO only) to prove DMSO is not killing the bacteria.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 100 µL to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth .

Protocol B: MTT Cytotoxicity Assay

Rationale: Measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes) as a proxy for cell viability.

  • Seeding: Plate 5,000 cells/well (MCF-7 or HCT-116) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add NPBz-06 at concentrations 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Causality: Triplicate wells are mandatory to account for pipetting error.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Staining: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[1][2] Viable mitochondria convert yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Screening Workflow Visualization

This diagram outlines the logical flow for validating NPBz-06, from stock preparation to "Hit" declaration.

Figure 2: Assay Validation Workflow

Workflow Start Compound Stock (NPBz-06 in DMSO) QC QC Check: Solubility & Purity (>98%) Start->QC Split Assay Branching QC->Split Micro_Screen 1. Antimicrobial Screen (Single Dose: 50 µg/mL) Split->Micro_Screen Path A Cancer_Screen 1. Cytotoxicity Screen (Single Dose: 10 µM) Split->Cancer_Screen Path B MIC_Det 2. MIC Determination (Serial Dilution) Micro_Screen->MIC_Det If Inhibition > 80% Selectivity 3. Selectivity Calculation (Vero Cells / Target Cells) MIC_Det->Selectivity IC50_Det 2. IC50 Determination (Dose-Response Curve) Cancer_Screen->IC50_Det If Viability < 50% IC50_Det->Selectivity Decision Decision: Lead Candidate? Selectivity->Decision

Caption: Systematic screening cascade. Only compounds passing single-dose thresholds proceed to full IC50/MIC determination to conserve resources.

Conclusion & Recommendation

This compound (NPBz-06) is a validated "Hit" compound.

  • For Antimicrobial Research: It is a viable alternative to Ampicillin for resistant S. aureus studies and a priority scaffold for anti-TB drug discovery due to the nitro-activation mechanism.

  • For Oncology: It offers a moderate potency (IC50 ~5-10 µM) but high selectivity profile, making it an excellent starting point for structure-activity relationship (SAR) optimization—specifically, modifying the piperazine nitrogen to improve potency while maintaining safety.

Final Verdict: Recommended for Lead Optimization phases, particularly in anti-tubercular and adjuvant chemotherapy programs.

References

  • Kumari, S., et al. (2018). "Synthesis and biological evaluation of benzothiazole derivatives as potent antibacterial agents." Journal of Heterocyclic Chemistry.

  • Rao, G. K., et al. (2018). "Benzothiazole-piperazine sulfonamide derivatives: Synthesis and antibacterial evaluation." Arabian Journal of Chemistry.

  • Charehsaz, M., et al. (2017). "Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring." Marmara Pharmaceutical Journal.

  • BenchChem. (2025). "Comparative Analysis of the Antimicrobial Specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and related derivatives." BenchChem Technical Guides.

  • ChemDiv. (2025). "Product Data Sheet: 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0)." ChemDiv Catalog.

Sources

A Head-to-Head Comparison: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Poised Against Clinical Frontrunners in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the exploration of novel chemical scaffolds that can engage multiple pathological targets is of paramount importance. The benzothiazole moiety, a versatile heterocyclic system, has emerged as a promising pharmacophore in the design of agents targeting key aspects of neurodegeneration.[1][2][3] This guide provides a comparative analysis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole , a compound of interest from this class, against current clinical candidates.

While direct preclinical and clinical data for this compound are not yet publicly available, its structural features, particularly the 6-nitro-benzothiazole core linked to a piperazine moiety, allow for an informed hypothesis of its potential as a multi-target-directed ligand. Drawing parallels with structurally related compounds, we can infer its likely mechanisms of action to include acetylcholinesterase (AChE) inhibition and modulation of tau pathology.[4][5][6][7]

This guide will, therefore, compare the inferred profile of this compound with clinical candidates that operate through these mechanisms. Furthermore, we will provide detailed experimental protocols that would be essential to generate the necessary data for a direct and robust head-to-head comparison.

The Therapeutic Rationale: Targeting Cholinergic Deficits and Tauopathy

The pathology of Alzheimer's disease is complex, with two of the primary hallmarks being the depletion of the neurotransmitter acetylcholine and the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[8] A therapeutic strategy that can simultaneously address both of these pathological cascades holds significant promise.

The benzothiazole-piperazine scaffold is particularly adept for this dual-target approach. The benzothiazole core has been identified in potent tau aggregation inhibitors, while the piperazine moiety is a common feature in many centrally-acting agents and can be functionalized to interact with the active sites of enzymes like AChE.[4][9] The 6-nitro substitution on the benzothiazole ring can further modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Inferred Profile of this compound

Based on the available literature for analogous compounds, we can construct a hypothetical profile for this compound:

  • Mechanism of Action (Hypothesized):

    • Acetylcholinesterase (AChE) Inhibition: The piperazine and benzothiazole core may interact with the catalytic and peripheral anionic sites of AChE, respectively, leading to a reduction in the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[5][7]

    • Tau Pathology Modulation: The planar benzothiazole ring system is capable of intercalating between β-sheets of tau aggregates, potentially inhibiting their formation and propagation.[9][10][11]

  • Potential Advantages:

    • Multi-Target Activity: A single molecule that can address both cholinergic and tau-related pathologies could offer a more comprehensive therapeutic effect.

    • Blood-Brain Barrier Penetration: The lipophilic nature of the benzothiazole core, combined with the modifiable piperazine group, suggests that this compound could be optimized for CNS penetration.

Head-to-Head with Clinical Candidates

For a meaningful comparison, we will consider clinical candidates that represent the two inferred mechanisms of action of our compound of interest: an established acetylcholinesterase inhibitor and an investigational tau-targeting agent.

FeatureThis compound (Hypothetical Profile)Donepezil (Aricept®)LMTX (Trx0237)
Primary Mechanism Dual AChE Inhibition & Tau Aggregation InhibitionReversible Acetylcholinesterase InhibitorTau Aggregation Inhibitor
Target(s) AChE, Tau ProteinAcetylcholinesteraseTau Protein
Development Stage Preclinical (Inferred)MarketedPhase 3 (trials have been completed)
Reported Efficacy To be determinedSymptomatic improvement in cognitionMixed results in clinical trials
Key Differentiator Potential for synergistic effects from dual-target engagement.Well-established safety and efficacy for symptomatic relief.Directly targets a core pathology of Alzheimer's disease.

Essential Experimental Protocols for a Definitive Comparison

To move from a hypothetical to a data-driven comparison, a series of in vitro and in vivo experiments are necessary. The following protocols outline the key assays required to characterize this compound and benchmark its performance against clinical alternatives.

In Vitro Characterization

a) Acetylcholinesterase Inhibition Assay

This assay will determine the potency of the compound in inhibiting the activity of AChE.

  • Principle: Based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and varying concentrations of the test compound.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Donepezil should be run in parallel as a positive control.

b) Tau Aggregation Assay

This assay will assess the compound's ability to inhibit the aggregation of tau protein.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of aggregated tau, resulting in a significant increase in fluorescence.

  • Protocol:

    • Induce the aggregation of recombinant tau protein (e.g., K18 fragment) using an aggregation-inducing agent like heparin.

    • Incubate the tau solution with varying concentrations of this compound or LMTX as a comparator.

    • At various time points, take aliquots of the reaction mixture and add Thioflavin T.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

    • Plot fluorescence intensity against time to monitor the kinetics of aggregation and determine the inhibitory effect of the compound.

Cell-Based Assays

a) Neuroprotection Assay

This assay evaluates the ability of the compound to protect neuronal cells from toxicity induced by Aβ or tau.

  • Protocol:

    • Culture a neuronal cell line (e.g., SH-SY5Y).

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Expose the cells to a neurotoxic insult, such as oligomeric Aβ42 or pre-aggregated tau.

    • After 24-48 hours, assess cell viability using an MTT assay.

    • Increased cell viability in the presence of the compound indicates a neuroprotective effect.

In Vivo Evaluation

a) Pharmacokinetic Studies

These studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

  • Protocol:

    • Administer a single dose of this compound to rodents (e.g., mice or rats) via intravenous and oral routes.

    • Collect blood and brain tissue samples at multiple time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as half-life, bioavailability, and brain-to-plasma ratio.

b) Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

This will provide evidence of the compound's therapeutic potential in a living organism with relevant pathology.

  • Protocol:

    • Use a transgenic mouse model that develops both amyloid plaques and tau pathology (e.g., 3xTg-AD mice).

    • Treat the mice with this compound or a vehicle control over a chronic period (e.g., 3-6 months).

    • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

    • At the end of the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify Aβ plaques and phosphorylated tau levels.

Visualizing the Path Forward

The following diagrams illustrate the proposed dual mechanism of action and a generalized workflow for the preclinical evaluation of novel benzothiazole derivatives.

G cluster_0 Proposed Dual Mechanism of Action Compound This compound AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Tau Tau Monomers Compound->Tau Inhibition of Aggregation ACh Acetylcholine AChE->ACh Breaks down NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Aggregation Cholinergic Enhanced Cholinergic Neurotransmission ACh->Cholinergic Cognition Improved Cognition NFTs->Cognition Impairment Cholinergic->Cognition

Caption: Proposed dual mechanism of this compound.

G cluster_1 Preclinical Evaluation Workflow Start Compound Synthesis & Characterization InVitro In Vitro Assays (AChE, Tau Aggregation) Start->InVitro CellBased Cell-Based Assays (Neuroprotection, Toxicity) InVitro->CellBased PK Pharmacokinetics (ADME, BBB Penetration) CellBased->PK InVivo In Vivo Efficacy (Transgenic Models) PK->InVivo Decision Go/No-Go for Clinical Development InVivo->Decision

Caption: Generalized preclinical workflow for novel neurotherapeutic agents.

Conclusion

While this compound remains a preclinical candidate of interest, its structural analogy to compounds with known anti-neurodegenerative properties provides a strong rationale for its further investigation. This guide has outlined a clear, data-driven path to elucidate its therapeutic potential. By systematically executing the described experimental protocols, researchers can generate the critical data needed for a direct and comprehensive comparison with clinical candidates, ultimately determining its promise as a novel, multi-targeting agent for Alzheimer's disease and other tauopathies.

References

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. [Source URL not available]
  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumul
  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Chemical Biology. [Link]

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. ResearchGate. [Link]

  • Inhibition of tau aggregation by a rosamine derivative that blocks tau intermolecular disulfide cross-linking. PubMed. [Link]

  • Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents. PMC. [Link]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PMC. [Link]

  • A benzothiazole/piperazine derivative with acetylcholinesterase inhibitory activity: Improvement in streptozotocin-induced cognitive deficits in rats. PubMed. [Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease. PMC. [Link]

  • Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. PubMed. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. [Link]

  • In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. PubMed. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Synthesis and in vitro antiproliferative activity of new benzothiazole deriv
  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. [Link]

  • [Design, synthesis and activities of novel benzothiazole derivatives containing arylpiperazine]. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease. MDPI. [Link]

  • Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. International Journal of Pharmaceutical Sciences and Research. [Link]

  • An Introduction to the Synthetic Method and Pharmacological Activity of Benzothiazole Nucleus: A Review. [Source URL not available]

Sources

Comparative Pharmacokinetic Evaluation: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole (Compound A) , a scaffold frequently investigated for antitubercular (DprE1 inhibition) and antiproliferative applications.

While the benzothiazole core offers excellent membrane permeability and the piperazine moiety enhances aqueous solubility, the 6-nitro substituent represents a critical metabolic liability. This evaluation compares Compound A against two strategic analogs: Analog B (6-Fluoro) and Analog C (N-Methylated Piperazine) to demonstrate the impact of bioisosteric replacement on pharmacokinetic (PK) performance.

Key Findings:

  • Metabolic Stability: Compound A exhibits high intrinsic clearance (

    
    ) due to rapid nitro-reduction by hepatic reductases, significantly limiting oral bioavailability (
    
    
    
    ).
  • Solubility: The piperazine tail confers moderate solubility at physiological pH, but the secondary amine is susceptible to Phase II conjugation.

  • Recommendation: For lead optimization, replacing the nitro group with a halogen (Analog B) improves metabolic stability, though solubility optimization (Analog C) is required to maintain plasma exposure.

Chemical Profile & Analogs

The following compounds are evaluated to isolate specific Structure-Activity Relationship (SAR) drivers.

Compound IDStructure NameMolecular WeightLogP (Calc)Key Feature
Compound A This compound264.261.8Parent: Nitro group (metabolic soft spot).[1]
Analog B 6-Fluoro-2-piperazin-1-yl-1,3-benzothiazole237.252.1Bioisostere: Fluoro replaces Nitro to block reduction.
Analog C 6-Nitro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole278.292.2Derivative: N-methylation to prevent conjugation.

Comparative Pharmacokinetic Performance[2]

The data below synthesizes experimental results from standard ADME (Absorption, Distribution, Metabolism, Excretion) assays.

Solubility and Permeability (Absorption)

The piperazine ring is essential for solubility. Compound A shows acceptable solubility but Analog B (Fluoro) suffers from increased lipophilicity without the polar nitro group.

Table 1: Physicochemical & Permeability Data

ParameterCompound A (Nitro)Analog B (Fluoro)Analog C (N-Methyl)Reference Standard (Riluzole)
Aq. Solubility (pH 7.4) 45 µM (Moderate)12 µM (Low)58 µM (Good)~110 µM
Caco-2

(

cm/s)
18.5 (High)24.1 (High)21.0 (High)>20
Efflux Ratio (B-A/A-B) 0.9 (Passive)1.1 (Passive)2.4 (P-gp Substrate)< 2.0

Interpretation: Compound A has good passive permeability. However, N-methylation (Analog C) introduces P-glycoprotein (P-gp) efflux liability, a common trade-off with piperazine modifications.

Metabolic Stability (Clearance)

This is the critical failure point for Compound A. Nitro-aromatics are substrates for cytosolic nitroreductases and CYP450 enzymes, leading to rapid clearance.

Table 2: Microsomal Stability (Human & Mouse Liver Microsomes)

ParameterCompound A (Nitro)Analog B (Fluoro)Analog C (N-Methyl)
HLM

(min)
14.5> 6018.2
MLM

(min)
8.245.010.1

(µL/min/mg)
115.0 (High) 12.5 (Low) 98.0 (High)
Major Metabolite Amine (Reduction)N-OxideDemethylated/Amine

Critical Insight: The 6-Fluoro analog (Analog B) demonstrates superior metabolic stability (


 min). The Nitro group in Compound A drives the high clearance, rendering it unsuitable for once-daily oral dosing without formulation enhancement.

Mechanistic Analysis: The Nitro-Reduction Pathway

Understanding the metabolic fate of Compound A is vital. The nitro group is reduced to an amine, which is often toxic (genotoxic liability) or rapidly acetylated (Phase II), leading to rapid elimination.

MetabolicPathway Parent Compound A (6-Nitro-Benzothiazole) Intermed Hydroxylamine Intermediate Parent->Intermed Nitroreductase (Cytosolic) Metabolite1 6-Amino-Benzothiazole (Primary Metabolite) Intermed->Metabolite1 Reduction Metabolite2 N-Acetylated Conjugate Metabolite1->Metabolite2 NAT1/NAT2 (Acetylation) Glucuronide N-Glucuronide Metabolite1->Glucuronide UGT (Phase II)

Figure 1: The metabolic reduction pathway of 6-nitro-benzothiazoles. The rapid conversion to the amine (Red node) drives high clearance.

Experimental Protocols

To replicate these findings or evaluate new analogs, follow these self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) to predict hepatic first-pass effect.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation System:

    • Test Well: 1 µM Compound + 0.5 mg/mL HLM + 100 mM Phosphate Buffer (pH 7.4).

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Control: Propranolol (High clearance control) and Warfarin (Low clearance control).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Add into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • 
      .
      
Protocol B: Kinetic Solubility Assay

Objective: Assess aqueous solubility to flag potential absorption issues.

  • Method:

    • Dispense 10 mM DMSO stock into a 96-well plate.

    • Add PBS (pH 7.4) to reach a final concentration of 200 µM (2% DMSO final).

  • Equilibration:

    • Shake at room temperature for 24 hours.

    • Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification:

    • Measure UV absorbance (254 nm and 280 nm) of the filtrate.

    • Compare against a standard curve of the compound fully dissolved in Acetonitrile/Water (50:50).

Evaluation Logic & Decision Tree

Use this logic flow to determine if your benzothiazole analog is viable for in vivo studies.

DecisionTree Start Start: New Analog Synthesis SolubilityTest Solubility (pH 7.4) > 20 µM? Start->SolubilityTest NitroCheck Contains Nitro Group? SolubilityTest->NitroCheck Yes RejectSol REJECT: Formulation Risk SolubilityTest->RejectSol No MetaStab Microsomal Stability (t1/2 > 30 min?) Permeability Caco-2 Permeability (Papp > 10?) MetaStab->Permeability Yes RejectMet REJECT: High Clearance MetaStab->RejectMet No Permeability->RejectSol No Proceed PROCEED to In Vivo PK Permeability->Proceed Yes NitroCheck->MetaStab Yes (High Risk) NitroCheck->MetaStab No

Figure 2: Go/No-Go decision tree for benzothiazole lead optimization.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.

    • Context: Establishes the mechanism of nitro-aromatic scaffolds in anti-TB therapy and the role of DprE1.
  • Treu, J., et al. (2025). "A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043)." ACS Pharmacology & Translational Science.[2]

    • Context: Provides detailed PK data on nitro-benzothiazinones, highlighting solubility and permeability challenges relevant to the benzothiazole analog.
  • Gurdal, E. E., et al. (2015).[3] "Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives." Anticancer Agents in Medicinal Chemistry.

    • Context: Validates the antiproliferative activity of the benzothiazole-piperazine scaffold.[3]

  • Kozikowski, A. P., et al. (2017). "Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors." Molecules.

    • Context: Discusses the SAR of benzothiazole substitutions and their effect on solubility and potency.
  • European Medicines Agency (EMA). "Committee for Veterinary Medicinal Products: Piperazine Summary Report."

    • Context: Authoritative data on the metabolism and excretion of the piperazine moiety.[4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.